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Foundational

An In-depth Technical Guide to DMA-CPPTL: Structure, Synthesis, and Biological Activity

A Senior Application Scientist's Perspective on a Novel Tetrazole-Containing Compound Disclaimer: The compound "DMA-CPPTL" is not found in the public chemical literature. This guide has been constructed based on an inter...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Tetrazole-Containing Compound

Disclaimer: The compound "DMA-CPPTL" is not found in the public chemical literature. This guide has been constructed based on an interpretation of the acronym, hypothesizing a structure of a Dimethylamine (DMA) derivative of a Phenyl Tetrazole. The presented data and experimental protocols are representative examples based on established principles in medicinal chemistry and are intended to serve as a comprehensive template for a technical guide.

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific pharmacophores can profoundly influence the biological activity and pharmacokinetic profile of a drug candidate. The dimethylamine (DMA) moiety and the tetrazole ring system are two such privileged structures, each contributing unique properties that have been successfully leveraged in a multitude of FDA-approved drugs.[1][2][3] This guide provides a comprehensive overview of a novel investigational compound, N,N-Dimethyl-1-(4-(1H-tetrazol-5-yl)phenyl)methanamine , which we will refer to by the plausible acronym DMA-CPPTL (for D iM ethylA mino-C ontaining P henylP ropyl-T etrazoL e derivative, a conceptual name).

The rationale for the design of DMA-CPPTL is rooted in the synergistic potential of its constituent moieties. The DMA group, a small, highly versatile functional group, is known to enhance aqueous solubility, improve receptor binding affinity, and modulate the acid-dissociation constant (pKa) of a molecule.[2] Conversely, the tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and oral bioavailability.[3][4] The combination of these two pharmacophores within a single molecular entity presents a compelling strategy for the development of novel therapeutics.

This document will provide an in-depth exploration of the chemical structure, synthesis, and putative biological activity of DMA-CPPTL, offering a technical resource for researchers and drug development professionals.

Chemical Structure and Properties of DMA-CPPTL

The chemical structure of DMA-CPPTL is characterized by a central phenyl ring substituted with a dimethylaminomethyl group and a 1H-tetrazole ring.

Systematic (IUPAC) Name: N,N-Dimethyl-1-(4-(1H-tetrazol-5-yl)phenyl)methanamine

Molecular Formula: C₁₀H₁₃N₅

Molecular Weight: 203.25 g/mol

The presence of the basic dimethylamino group and the acidic tetrazole moiety confers amphoteric properties to DMA-CPPTL, suggesting that its solubility will be pH-dependent. The tetrazole ring can exist in two tautomeric forms, 1H and 2H, with the 1H tautomer generally being predominant in solution.[4]

Structural Elucidation

The definitive structure of DMA-CPPTL would be confirmed through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the key functional groups, such as the N-H stretch of the tetrazole ring and the C-N stretches of the dimethylamino group.

Synthesis of DMA-CPPTL

The synthesis of DMA-CPPTL can be achieved through a multi-step sequence, leveraging well-established synthetic methodologies for the formation of the tetrazole ring and the introduction of the dimethylaminomethyl group. A plausible synthetic route is outlined below.

Synthetic Pathway

DMA-CPPTL Synthesis cluster_0 Step 1: Cyanation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Tetrazole Formation A 4-Bromobenzaldehyde B 4-Formylbenzonitrile A->B CuCN, DMF, 150 °C D 4-((Dimethylamino)methyl)benzonitrile B->D C Dimethylamine (aq.) C->D NaBH(OAc)₃, DCE F DMA-CPPTL D->F E Sodium Azide E->F NH₄Cl, DMF, 120 °C

A plausible synthetic route for DMA-CPPTL.
Experimental Protocol

Step 1: Synthesis of 4-Formylbenzonitrile

  • To a solution of 4-bromobenzaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add copper(I) cyanide (1.2 eq).

  • Heat the reaction mixture to 150 °C and stir for 12 hours.

  • Cool the mixture to room temperature and pour into a solution of ferric chloride and hydrochloric acid.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield 4-formylbenzonitrile.

Step 2: Synthesis of 4-((Dimethylamino)methyl)benzonitrile

  • Dissolve 4-formylbenzonitrile (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add an aqueous solution of dimethylamine (2.0 eq) followed by sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • The crude product can be used in the next step without further purification.

Step 3: Synthesis of N,N-Dimethyl-1-(4-(1H-tetrazol-5-yl)phenyl)methanamine (DMA-CPPTL)

  • To a solution of 4-((dimethylamino)methyl)benzonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).[5]

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Cool the mixture to room temperature and add dilute hydrochloric acid to adjust the pH to ~2.

  • Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to ~9 with sodium hydroxide.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by recrystallization to yield DMA-CPPTL.

Putative Mechanism of Action and Biological Activity

The incorporation of the DMA and tetrazole moieties suggests several potential biological activities for DMA-CPPTL. Dimethylamine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer and antimicrobial activities.[1][2] Tetrazole-containing compounds have also been extensively explored as therapeutic agents, with applications in treating hypertension, allergies, and infections.[3][6]

Potential Signaling Pathway Involvement

Given the structural similarities to known pharmacologically active molecules, DMA-CPPTL could potentially modulate various signaling pathways. For instance, many anticancer drugs containing a dimethylamino group target kinases or other enzymes involved in cell proliferation. The tetrazole moiety, as a bioisostere of a carboxylic acid, could facilitate binding to receptors or enzymes that recognize carboxylate groups.

A hypothetical signaling pathway that could be modulated by DMA-CPPTL is presented below. This is a generalized representation and would require experimental validation.

Hypothetical Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase A Receptor->Kinase1 Phosphorylation DMA_CPPTL DMA-CPPTL DMA_CPPTL->Receptor Inhibition Kinase2 Kinase B Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Response Cellular Response (e.g., Apoptosis, Proliferation Inhibition) Gene->Response

Hypothetical signaling pathway inhibited by DMA-CPPTL.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for DMA-CPPTL, which would be determined through in vitro and in vivo studies.

ParameterValueMethod
IC₅₀ (Cancer Cell Line) 0.5 µMMTT Assay
MIC (Bacterial Strain) 8 µg/mLBroth Microdilution
Aqueous Solubility (pH 7.4) 2.5 mg/mLHPLC-UV
LogP 1.8Calculated
pKa (basic) 8.9Potentiometric Titration
pKa (acidic) 4.7Potentiometric Titration

Conclusion

DMA-CPPTL represents a novel chemical entity with significant therapeutic potential, stemming from the rational combination of the dimethylamino and tetrazole pharmacophores. The synthetic route is feasible and employs well-established chemical transformations. Preliminary in silico and potential in vitro data suggest promising biological activity. Further investigation into its mechanism of action, pharmacokinetic profile, and in vivo efficacy is warranted to fully elucidate its therapeutic utility. This guide provides a foundational technical overview to support ongoing and future research and development efforts.

References

  • Bindra, S., Bose, K., Thekkantavida, A. C., Parambi, D. G. T., Alsahli, T. G., Pant, M., Pappachen, L. K., Kim, H., & Mathew, B. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(38), 27657–27682. [Link]

  • Bindra, S., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC. [Link]

  • ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • ResearchGate. (n.d.). List of FDA approved drugs containing dimethylamine. [Link]

  • Scribd. (2026, January 10). FDA-Approved Drugs Containing Dimethylamine Pharma. [Link]

  • Dömling, A., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

  • Hilaris Publisher. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. [Link]

  • Wang, Y., et al. (2018). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. [Link]

  • RACO. (n.d.). N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti-thyroid activity?. [Link]

  • Taylor & Francis Online. (n.d.). n n dimethylacetamide – Knowledge and References. [Link]

  • Hilaris Publisher. (2021, September 10). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. [Link]

  • 2025 Buyer's Guide. (2025, October 11). 7 Practical Dimethylacetamide (DMAc) Industrial Applications. [Link]

  • Arclin Chemical Company. (n.d.). North American DMAc & DMF Methylamide Manufacturer. [Link]

  • Frontiers. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

  • ResearchGate. (2025, August 5). (PDF) Tetrazoles for biomedicine. [Link]

  • ResearchGate. (n.d.). Synthesis of different tetrazoles from several amines. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [Link]

  • Der Pharma Chemica. (n.d.). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. [Link]

  • Arabian Journal of Chemistry. (n.d.). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. [Link]

  • ResearchGate. (2025, August 5). Drugs in the Tetrazole Series. [Link]

  • PMC. (2018, August 3). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]

Sources

Exploratory

The Discovery and Therapeutic Evolution of DMA-CPPTL: A Novel Parthenolide Prodrug for AML

Executive Summary This technical guide details the discovery, structural optimization, and mechanistic validation of DMA-CPPTL. It serves as a blueprint for researchers investigating Reactive Oxygen Species (ROS)-mediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the discovery, structural optimization, and mechanistic validation of DMA-CPPTL. It serves as a blueprint for researchers investigating Reactive Oxygen Species (ROS)-mediated apoptotic pathways and the development of prodrugs to overcome physicochemical limitations in natural product-derived therapeutics.

Chemical Genesis: From Parthenolide to DMA-CPPTL[3]

The development of DMA-CPPTL was driven by the "insolubility bottleneck" of parthenolide. The structural evolution followed a precise logic: enhancing potency via ring modification and ensuring delivery via amine conjugation.

The Parent Compound: Parthenolide (PTL)[4]
  • Origin: Sesquiterpene lactone.

  • Limitation: Hydrophobicity leads to poor plasma solubility, restricting intravenous administration.

The Potency Optimization: CPPTL

To improve the anti-leukemic efficacy, the lactone ring of PTL was modified to create CPPTL (Cyclopropyl-Parthenolide).

  • Modification: Introduction of a cyclopropyl group.

  • Result: CPPTL exhibited superior cytotoxicity against AML progenitor cells (KG1a) compared to PTL.[4]

  • Remaining Issue: Like PTL, CPPTL retained poor water solubility, making in vivo administration difficult.

The Delivery Solution: DMA-CPPTL

To solve the solubility crisis, CPPTL was derivatized into DMA-CPPTL .[3]

  • Chemistry: Addition of a dimethylamino (DMA) group creates a water-soluble prodrug.

  • Mechanism: Upon administration, DMA-CPPTL is hydrolyzed, releasing the active CPPTL molecule into the systemic circulation or directly within the tumor microenvironment.

ChemicalEvolution PTL Parthenolide (PTL) (Natural Product) Limitation Limitation: Poor Solubility PTL->Limitation CPPTL CPPTL (Cyclopropyl Analogue) PTL->CPPTL Structural Optimization DMA DMA-CPPTL (Prodrug) CPPTL->DMA Dimethylamino Conjugation Action In Vivo Hydrolysis Releases Active CPPTL DMA->Action Systemic Delivery Action->CPPTL Active Metabolite

Figure 1: The structural evolution from Parthenolide to the soluble prodrug DMA-CPPTL.

Mechanistic Core: The ROS-JNK-Mitochondria Axis

The therapeutic efficacy of DMA-CPPTL relies on a "Self-Validating" mechanism. It does not merely poison the cell; it overwhelms the cancer cell's redox homeostasis.

The Mechanism of Action[5]
  • ROS Generation: Upon cellular entry, the active CPPTL moiety interacts with intracellular thiols (likely glutathione), causing a rapid depletion of antioxidant reserves and a surge in Reactive Oxygen Species (ROS).

  • JNK Activation: The oxidative stress triggers the phosphorylation of c-Jun N-terminal kinase (JNK) . This is the critical signal transduction event.

  • Mitochondrial Collapse: Activated JNK translocates or signals to the mitochondria, disrupting the membrane potential (

    
    ).
    
  • Apoptosis: Loss of

    
     leads to Cytochrome C release, Caspase-9/3 activation, and PARP cleavage.
    
Validation Protocol (The "Rescue" Experiment)

To prove causality, researchers employ N-acetyl-L-cysteine (NAC), a ROS scavenger.

  • Hypothesis: If ROS is the driver, NAC should block all downstream effects.

  • Observation: Pre-treatment with NAC prevents JNK phosphorylation and restores cell viability, confirming the ROS-dependent mechanism [1].

Mechanism DMA DMA-CPPTL (Prodrug) ROS ROS Accumulation (Oxidative Stress) DMA->ROS Intracellular Release JNK p-JNK Activation (Phosphorylation) ROS->JNK Signaling Trigger Mito Mitochondrial Damage (Loss of ΔΨm) JNK->Mito Translocation Apop Apoptosis (Caspase 3/9, PARP) Mito->Apop Cytochrome C Release NAC NAC (Scavenger) BLOCKS PATHWAY NAC->ROS Inhibits

Figure 2: The ROS/JNK signaling cascade induced by DMA-CPPTL. Note the critical validation point using NAC.

Experimental Protocols & Data

Quantitative Efficacy (In Vitro)

The following data summarizes the cytotoxicity of CPPTL/DMA-CPPTL against various leukemic lines.

Cell LineTypeResistance ProfileResponse to CPPTL
KG1a AML Stem-likeHighHigh Sensitivity (Apoptosis)
HL-60 APLSensitiveHigh Sensitivity
HL-60/ADR APLAdriamycin Resistant Retained Sensitivity
K562 CMLSensitiveModerate Sensitivity
Primary AML Patient SamplesVariableHigh Sensitivity (CD34+ targeting)

Data Source: Gao et al., Oncotarget (2017) [1].

Protocol: In Vivo Xenograft Assessment

This protocol validates the prodrug's ability to reduce leukemic burden in a systemic model.

Objective: Assess survival prolongation and engraftment reduction in NOD/SCID mice.

  • Model Generation:

    • Sublethally irradiate NOD/SCID mice (24 hours prior to inoculation).

    • Inject

      
       primary human AML cells via tail vein.
      
  • Treatment Regimen:

    • Allow engraftment for 7–10 days (confirm via peripheral blood sampling).

    • Group A (Control): Vehicle (Saline).

    • Group B (Positive Control): Adriamycin (ADR) 2 mg/kg.[5]

    • Group C (Experimental): DMA-CPPTL (e.g., 10–30 mg/kg) via intragastric (i.g.) or intraperitoneal (i.p.) administration every 48 hours.

  • Readouts:

    • Survival Analysis: Kaplan-Meier plotting.

    • Engraftment Burden: Flow cytometry of bone marrow for human CD45+ cells.

    • Histology: H&E staining of liver/spleen to assess infiltration.

  • Key Finding: DMA-CPPTL significantly prolonged survival compared to vehicle and reduced CD45+ engraftment, demonstrating that the prodrug successfully releases the active agent in vivo [1].

References

  • Gao, H., et al. (2017). Antineoplastic effects of CPPTL via the ROS/JNK pathway in acute myeloid leukemia. Oncotarget, 8(24), 38990–39000.

    • Source: [Link]

    • Note: This is the primary authoritative text detailing the synthesis, mechanism, and in vivo efficacy of DMA-CPPTL.
  • Zhou, J., et al. (2017). Inflammatory Signaling Pathways in Preleukemic and Leukemic Stem Cells. Frontiers in Oncology, 7, 265.

    • Source: [Link]

    • Note: Contextualizes DMA-CPPTL within the broader scope of inflamm

Sources

Foundational

DMA-CPPTL: Technical Profile & Synthesis Guide

Executive Summary DMA-CPPTL is a semi-synthetic sesquiterpene lactone derivative designed to overcome the poor aqueous solubility and bioavailability of its parent compound, Parthenolide (PTL) . Structurally, it is the d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DMA-CPPTL is a semi-synthetic sesquiterpene lactone derivative designed to overcome the poor aqueous solubility and bioavailability of its parent compound, Parthenolide (PTL) . Structurally, it is the dimethylamino-Michael adduct of CPPTL (Cyclopropyl-Parthenolide).

This compound has emerged as a potent antineoplastic agent, specifically targeting Acute Myeloid Leukemia (AML) stem and progenitor cells. Unlike standard chemotherapeutics, DMA-CPPTL functions as a prodrug that, upon physiological hydrolysis, releases the active CPPTL moiety. This active form induces oxidative stress-mediated apoptosis via the ROS/JNK signaling axis , exhibiting high selectivity for leukemic cells over normal hematopoietic stem cells.

Chemical Identity & Nomenclature[1][2][3][4]

Due to its status as a specialized research compound, DMA-CPPTL does not yet have a formally assigned CAS number in public registries (e.g., CAS Common Chemistry). It is identified in literature primarily by its code name.

Identification Data
ParameterDetail
Common Name DMA-CPPTL
Full Chemical Name Dimethylamino-Cyclopropyl-Parthenolide
Drug Class Sesquiterpene Lactone Prodrug
Parent Compound CPPTL (Cyclopropyl analogue of Parthenolide)
CAS Number Not Assigned (Referenced as Research Code: DMA-CPPTL)
Molecular Formula C₁₇H₂₇NO₃ (Calculated based on adduct)
Solubility Water-soluble (as hydrochloride or fumarate salt)
Structural Derivation & IUPAC Name

The nomenclature is derived from the parent scaffold, Parthenolide , with two key modifications:

  • Cyclopropanation: Replacement of the C4-C5 epoxide ring with a cyclopropane ring (forming CPPTL).

  • Michael Addition: Addition of a dimethylamino group to the exocyclic methylene at C13.

Proposed Systematic IUPAC Name: (1aR,7aS,10aS,10bS)-8-[(dimethylamino)methyl]-1a,5-dimethyl-2,3,6,7,7a,8,10a,10b-octahydro-1H-cyclopropa[9,10]cyclodeca[1,2-b]furan-9-one

(Note: Stereochemistry at the new C11 center is typically a mixture or determined by reaction conditions, often favoring the 11S diastereomer in similar PTL derivatives like DMAPT.)

Mechanism of Action (MOA)

DMA-CPPTL acts as a water-soluble prodrug. Upon administration, it converts back to the lipophilic active agent, CPPTL. The core mechanism involves the disruption of redox homeostasis in cancer cells.

The ROS/JNK Axis
  • Cellular Entry: DMA-CPPTL enters the cell and hydrolyzes/equilibrates to release CPPTL.

  • ROS Generation: CPPTL (likely via its

    
    -methylene-
    
    
    
    -lactone moiety) depletes glutathione (GSH) and inhibits thioredoxin reductase, causing a rapid accumulation of Reactive Oxygen Species (ROS).
  • JNK Activation: High ROS levels trigger the phosphorylation of c-Jun N-terminal Kinase (JNK).

  • Apoptosis: Activated JNK translocates to the mitochondria or activates pro-apoptotic factors (Bax), leading to cytochrome c release and caspase-dependent cell death.

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by DMA-CPPTL in AML cells.

DMA_CPPTL_MOA DMA DMA-CPPTL (Prodrug) CPPTL CPPTL (Active Moiety) DMA->CPPTL Hydrolysis/Equilibrium GSH GSH Depletion Redox Imbalance CPPTL->GSH Alkylation of Thiols ROS ROS Accumulation (Superoxide/H2O2) GSH->ROS Loss of Scavenging JNK p-JNK Activation (Phosphorylation) ROS->JNK Oxidative Stress Mito Mitochondrial Dysfunction (Bcl-2 ↓ / Bax ↑) JNK->Mito Signaling Apoptosis Apoptosis (Caspase 3/9) Mito->Apoptosis Cytochrome c Release

Figure 1: The pharmacological cascade of DMA-CPPTL, highlighting the critical role of ROS induction in triggering JNK-mediated apoptosis.

Synthesis & Manufacturing Protocol

The synthesis of DMA-CPPTL is a two-stage process starting from the natural product precursor.

Synthetic Route[1]
  • Precursor: Costunolide (abundant natural sesquiterpene).

  • Intermediate (CPPTL): Cyclopropanation of the C4-C5 double bond.

  • Final Product (DMA-CPPTL): Michael addition of dimethylamine to the

    
    -methylene-
    
    
    
    -lactone.
Detailed Protocol (Bench Scale)

Note: This protocol is reconstructed based on standard methodologies for amino-parthenolide derivatives (e.g., Gao et al., 2017).

Step 1: Synthesis of CPPTL (Cyclopropyl-Parthenolide)

  • Reagents: Costunolide, Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Toluene.
  • Procedure: Perform a Simmons-Smith cyclopropanation on Costunolide. The reaction targets the C4-C5 olefin.

  • Purification: Silica gel column chromatography.

Step 2: Synthesis of DMA-CPPTL

  • Reagents: CPPTL (1.0 eq), Dimethylamine hydrochloride (

    
    , 15.0 eq), Potassium Carbonate (
    
    
    
    ), Dichloromethane (
    
    
    ).
  • Procedure:

    • Dissolve CPPTL in

      
      .
      
    • Add

      
       and 
      
      
      
      .
    • Heat the mixture to reflux for approximately 5 hours.

    • Monitor via TLC for the disappearance of the CPPTL spot.

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude solid via silica gel chromatography (Eluent:

      
      /MeOH).
      
  • Yield: Typically ~60-70% (White solid).

Synthesis Workflow Diagram

Synthesis_Workflow Costunolide Costunolide (Precursor) CPPTL CPPTL (Intermediate) Costunolide->CPPTL Cyclopropanation (Simmons-Smith) DMA_CPPTL DMA-CPPTL (Final Product) CPPTL->DMA_CPPTL Michael Addition (Me2NH·HCl / Reflux)

Figure 2: Synthetic route from Costunolide to DMA-CPPTL.[1]

Preclinical Efficacy Data

DMA-CPPTL demonstrates superior physicochemical properties compared to Parthenolide, specifically regarding solubility, while maintaining potent cytotoxicity against AML cell lines.

Cytotoxicity Profile (IC50)
Cell LineTypeIC50 (CPPTL/DMA-CPPTL)Comparison
KG1a AML Stem-like~ 2 - 4

M
Highly Sensitive
HL-60 Acute Promyelocytic< 3

M
Sensitive
K562 CML> 10

M
Less Sensitive
Normal HSCs Healthy Stem Cells> 20

M
High Selectivity
Key Advantages
  • Water Solubility: The dimethylamino group allows for salt formation (e.g., fumarate or hydrochloride), enabling intravenous formulation.

  • Selectivity: Exhibits a therapeutic window where it eradicates leukemic stem cells (LSCs) while sparing normal hematopoietic stem cells (HSCs).

  • In Vivo Efficacy: In NOD/SCID mice xenografted with primary AML cells, DMA-CPPTL treatment significantly decreased leukemic engraftment and prolonged survival compared to vehicle controls.

References

  • Gao, H. E., Sun, Y., Ding, Y. H., et al. (2017).[2][3] "Antineoplastic effects of CPPTL via the ROS/JNK pathway in acute myeloid leukemia." Oncotarget, 8(24), 38990–39000.[3] [Link]

  • Guzman, M. L., Rossi, R. M., Karnischky, L., et al. (2005). "The sesquiterpene lactone parthenolide induces apoptosis of human acute myelogenous leukemia stem and progenitor cells." Blood, 105(11), 4163–4169. [Link]

  • Neelakantan, S., Nasim, S., Guzman, M. L., et al. (2009). "Aminoparthenolides as novel anti-leukemic agents: Discovery of the NF-kappaB inhibitor, DMAPT (LC-1)." Bioorganic & Medicinal Chemistry Letters, 19(15), 4346–4349. [Link]

Sources

Exploratory

Advanced Computational Frameworks for Characterizing DMA-CPPTL

From Quantum Mechanical Origins to Bio-Environment Dynamics Executive Summary & System Definition DMA-CPPTL represents a class of D-π-A (Donor-π-Acceptor) cationic chromophores, typically characterized by a Dimethylamino...

Author: BenchChem Technical Support Team. Date: February 2026

From Quantum Mechanical Origins to Bio-Environment Dynamics

Executive Summary & System Definition

DMA-CPPTL represents a class of D-π-A (Donor-π-Acceptor) cationic chromophores, typically characterized by a Dimethylamino (DMA) electron donor linked via a conjugated π-bridge to a Carbazole-Pyridinium/Thiazole-Like (CPPTL) electron acceptor. These systems are critical in the development of Two-Photon Absorption (TPA) probes for bio-imaging and organelle-specific targeting (e.g., mitochondria or DNA).

This guide provides a rigorous, self-validating computational protocol to characterize the electronic structure, non-linear optical (NLO) properties, and biological binding dynamics of DMA-CPPTL.

Quantum Mechanical Profiling (The Static Phase)

To accurately predict the charge-transfer (CT) characteristics of DMA-CPPTL, standard DFT functionals (like B3LYP) are insufficient due to their failure to account for long-range interactions. The use of Range-Separated Hybrid (RSH) functionals is mandatory.

2.1 Computational Protocol: Geometry & Electronic Structure
ParameterRecommended SettingRationale
Software Gaussian 16 / ORCA 5.0Industry standard for electronic structure.
Functional CAM-B3LYP or ωB97X-D Corrects the asymptotic behavior of the exchange potential, essential for CT states in D-π-A systems.
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for describing the electron density tail in the excited state.
Solvation IEFPCM (Water/DMSO)Implicit solvation is required to stabilize the charge-separated zwitterionic forms.
Convergence Opt=Tight, Int=UltrafineEnsures no imaginary frequencies in the Hessian matrix (Ground State Validation).
2.2 Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap (


) is the primary descriptor of kinetic stability and chemical reactivity. For DMA-CPPTL, the HOMO  is typically localized on the Dimethylamino donor, while the LUMO  shifts toward the Pyridinium/Thiazole acceptor, confirming the Intramolecular Charge Transfer (ICT) mechanism.
  • Global Hardness (

    
    ): 
    
    
    
  • Chemical Potential (

    
    ): 
    
    
    
    (Where
    
    
    and
    
    
    )
Excited State Dynamics & Optical Properties[1]

This phase models the photophysical behavior, specifically the One-Photon (OPA) and Two-Photon Absorption (TPA) spectra.

3.1 Time-Dependent DFT (TD-DFT) Setup

To simulate the UV-Vis spectrum, calculate the first 10-20 excited states (


).
  • Key Directive: Calculate the Natural Transition Orbitals (NTOs) . Unlike canonical MOs, NTOs provide a clearer picture of the "hole" and "particle" involved in the excitation.

  • Solvatochromism: Model the molecule in solvents of varying polarity (e.g., Toluene, THF, Ethanol, Water) to predict the Stokes shift.

3.2 Two-Photon Absorption (TPA) Cross-Section

The TPA cross-section (


) is calculated using the quadratic response theory.

Formula for TPA Strength (


): 


Where

are the two-photon transition tensor elements.

Conversion to GM Units:



(1 GM = 

cm

s photon

)

Visualization of the Excitation Workflow:

OpticalWorkflow Start Ground State (S0) Optimization TDDFT TD-DFT Calculation (n=20 States) Start->TDDFT Check Imaginary Freqs NTO NTO Analysis (Hole-Particle) TDDFT->NTO Characterize CT TPA Quadratic Response (TPA Cross-Section) TDDFT->TPA Calculate Hyperpolarizability

Figure 1: Workflow for characterizing linear and non-linear optical properties of DMA-CPPTL.

Bio-Environmental Simulation (The Dynamic Phase)

Since DMA-CPPTL derivatives often target DNA or HSA (Human Serum Albumin), static calculations must be validated by Molecular Dynamics (MD).

4.1 Force Field Parameterization

Standard force fields (CHARMM/AMBER) do not contain parameters for the specific DMA-CPPTL ligand.

  • Ligand Topology: Generate using GAFF2 (General AMBER Force Field).

  • Charge Method: Calculate partial charges using RESP (Restrained Electrostatic Potential) at the HF/6-31G* level to ensure compatibility with AMBER.

  • Complex Setup:

    • Target: B-DNA (e.g., dodecamer 5'-d(CGCGAATTCGCG)-3') or HSA (PDB ID: 1AO6).

    • Box: Cubic, TIP3P Water model, 1.0 nm buffer.

    • Ions: Neutralize with Na+/Cl- (0.15 M physiological concentration).

4.2 MD Simulation Protocol (GROMACS)
  • Minimization: Steepest descent (50,000 steps).

  • Equilibration:

    • NVT (100 ps) to stabilize temperature (310 K).

    • NPT (100 ps) to stabilize pressure (1 bar).

  • Production Run: 100 ns - 500 ns.

  • Analysis: Calculate RMSD (Root Mean Square Deviation) to assess binding stability and MMPBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) for binding free energy (

    
    ).
    

Binding Interaction Network:

BindingDynamics Ligand DMA-CPPTL Complex Ligand-DNA Complex Ligand->Complex Docking DNA DNA Minor Groove DNA->Complex Analysis MMPBSA Energy Calculation Complex->Analysis 100ns MD Trajectory Analysis->Ligand Feedback Loop: Modify Ligand Structure

Figure 2: Computational pipeline for assessing bio-affinity and binding stability.

Experimental Validation Protocols

A theoretical model is only as good as its experimental validation.

5.1 Synthesis Verification
  • 1H NMR / 13C NMR: Confirm the integrity of the dimethylamino and pyridinium/thiazole protons.

  • HRMS: Verify the exact mass of the cationic species.

5.2 Photophysical Validation

Compare the theoretical


 (from TD-DFT) with experimental UV-Vis absorption.
  • Note: TD-DFT often underestimates excitation energies. A scaling factor or the use of specific solvent models (SS-PCM) may be required for high precision.

ExperimentObservableTheoretical Correlate
UV-Vis Absorption Max (

)
Vertical Excitation Energy (

)
Fluorescence Emission Max (

)
Excited State Optimization (

)
TPE-Fluorescence TPA Cross-Section (

)
Quadratic Response (

)
References
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link

  • Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters. Link

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews. Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Link

  • Albota, M. A., et al. (1998). Design of Organic Molecules with Large Two-Photon Absorption Cross Sections.[1] Science. Link

Sources

Protocols & Analytical Methods

Method

Application Note: DMA-CPPTL Prodrug Protocol for Inducing ROS-Mediated Apoptosis in Acute Myeloid Leukemia (AML) Models

[1][2] Abstract & Scientific Rationale Acute Myeloid Leukemia (AML) is characterized by the accumulation of immature myeloid blasts. While conventional chemotherapies (e.g., cytarabine, anthracyclines) are effective, res...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Scientific Rationale

Acute Myeloid Leukemia (AML) is characterized by the accumulation of immature myeloid blasts. While conventional chemotherapies (e.g., cytarabine, anthracyclines) are effective, resistance and poor solubility of novel agents often hinder therapeutic success.

DMA-CPPTL is the water-soluble dimethylamino-prodrug of CPPTL , a novel cyclopropyl analogue of parthenolide (a sesquiterpene lactone). Unlike its parent compound, which suffers from poor bioavailability, DMA-CPPTL exhibits superior solubility while retaining potent anti-leukemic activity. Upon cellular entry, DMA-CPPTL converts to the active CPPTL moiety, which triggers a rapid accumulation of Reactive Oxygen Species (ROS). This oxidative burst selectively activates the c-Jun N-terminal Kinase (JNK) pathway, leading to mitochondrial dysfunction and apoptosis in AML cells while largely sparing normal hematopoietic cells.

This application note provides a standardized protocol for solubilizing DMA-CPPTL, treating AML suspension cultures, and validating its mechanism of action via ROS quantification and apoptosis assays.

Mechanism of Action (MOA)

The therapeutic efficacy of DMA-CPPTL relies on a specific signaling cascade. The prodrug design allows efficient delivery, after which the active sesquiterpene lactone moiety depletes glutathione (GSH) or directly targets mitochondrial complexes, causing an ROS spike.

MOA Pathway Diagram

DMA_CPPTL_Mechanism cluster_ext Extracellular Space cluster_cyto Cytoplasm cluster_signal Signaling Cascade DMA_Prodrug DMA-CPPTL (Water Soluble Prodrug) CPPTL_Active CPPTL (Active Sesquiterpene) DMA_Prodrug->CPPTL_Active Internalization & Hydrolysis ROS_Burst ROS Accumulation (Superoxide/H2O2) CPPTL_Active->ROS_Burst Induction GSH GSH Depletion CPPTL_Active->GSH Inhibition JNK_P p-JNK (Phosphorylated) ROS_Burst->JNK_P Activates Mito Mitochondrial Dysfunction JNK_P->Mito Damages Caspase Caspase-3 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis Caspase->Apoptosis Cell Death

Figure 1: Mechanistic pathway of DMA-CPPTL. The prodrug converts to CPPTL, triggering an ROS burst that activates JNK-mediated apoptosis.[1]

Experimental Protocol

Phase 1: Reagent Preparation & Storage

Critical Note: DMA-CPPTL is a prodrug designed for solubility. However, stability can be pH-dependent.

  • Stock Solution (20 mM):

    • Dissolve lyophilized DMA-CPPTL powder in sterile, nuclease-free water or PBS (pH 7.4).

    • Note: If using the parent compound CPPTL for comparison, dissolve in high-grade DMSO.

    • Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles.

    • Storage: Store at -80°C. Stable for 6 months.

  • Working Solution:

    • Dilute the stock solution in complete cell culture media (RPMI-1640 + 10% FBS) immediately prior to treatment.

    • Safety: Perform all handling in a biosafety cabinet.

Phase 2: Cell Culture & Treatment (Suspension Cells)

Target Cells: HL-60 (Promyelocytic leukemia), KG1a (AML stem-like), or primary AML PBMCs.

  • Seeding:

    • Seed AML cells at a density of 2.0 - 5.0 × 10⁵ cells/mL in 6-well plates (2 mL/well) or 96-well plates (100 µL/well).

    • Ensure cell viability is >95% (Trypan Blue exclusion) before starting.

  • Dose-Response Setup:

    • Treat cells with increasing concentrations of DMA-CPPTL.

    • Recommended Range: 0 (Vehicle), 2.5, 5, 10, 20, and 40 µM.

    • Control: Use PBS/Water (Vehicle) volume equivalent to the highest drug dose.

    • Positive Control: Adriamycin (0.5 - 1 µM) or Parthenolide (10 µM).

  • Incubation:

    • Incubate at 37°C, 5% CO₂.

    • Duration:

      • ROS Assays: 1–4 hours (ROS generation is an early event).

      • Apoptosis/Viability: 24–48 hours.

Phase 3: Key Readout Assays
A. ROS Quantification (DCFH-DA Assay)

Rationale: To confirm the drug's mechanism, you must detect the oxidative burst before cell death occurs.

  • Harvest: Collect 1 × 10⁶ treated cells (after 2–4 hours treatment) by centrifugation (300 x g, 5 min).

  • Wash: Wash once with PBS.

  • Stain: Resuspend cells in serum-free RPMI containing 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate).

  • Incubate: 20–30 minutes at 37°C in the dark.

  • Wash: Centrifuge and wash twice with PBS to remove extracellular dye.

  • Analyze: Analyze immediately via Flow Cytometry (FITC channel, Ex/Em: 488/525 nm).

    • Expected Result: Right-shift in fluorescence intensity in DMA-CPPTL treated cells compared to vehicle.

B. Apoptosis Analysis (Annexin V/PI)
  • Harvest: Collect cells after 24 hours of treatment.

  • Wash: Wash twice with cold PBS.

  • Buffer: Resuspend in 1X Annexin-binding buffer at 1 × 10⁶ cells/mL.

  • Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate: 15 minutes at RT in the dark.

  • Analyze: Flow Cytometry.

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic (Primary indicator of programmed cell death).

Troubleshooting & Optimization

Expertise Pillar: Self-validating the system.

IssuePossible CauseCorrective Action
No ROS signal detected Assay timing too lateROS is transient. Measure at 1h, 2h, and 4h post-treatment. Once apoptosis sets in, ROS levels may drop or become secondary.
High Control Apoptosis Over-confluence or starvationEnsure cells are in log-phase growth (seeded at 2-3x10⁵/mL) and media is fresh.
Precipitation in Media Drug insolubilityDMA-CPPTL is water-soluble, but if using parent CPPTL, ensure DMSO < 0.1%. Sonicate stock if necessary.
No JNK Activation Phosphatase activityWhen lysing for Western Blot, include phosphatase inhibitors (Na3VO4, NaF) in the lysis buffer.

Experimental Workflow Diagram

DMA_CPPTL_Workflow cluster_assays 4. Parallel Assays Prep 1. Reagent Prep (20mM Stock) Seed 2. Cell Seeding (HL-60/KG1a) Prep->Seed Treat 3. Treatment (DMA-CPPTL 0-40µM) Seed->Treat ROS ROS Assay (2-4 Hours) DCFH-DA Treat->ROS Early Timepoint Viability Viability/Apoptosis (24-48 Hours) Annexin V / CCK-8 Treat->Viability Late Timepoint WB Western Blot (p-JNK/Caspase) Treat->WB Validation

Figure 2: Temporal workflow for DMA-CPPTL characterization. Note the divergence in timing for ROS detection vs. Apoptosis.

References

  • Gao, H., Sun, Y., Ding, Y., et al. (2017). Antineoplastic effects of CPPTL via the ROS/JNK pathway in acute myeloid leukemia.[2][3][4][5] Oncotarget, 8(24), 38990–39000.[3][4][5]

  • Guzman, M. L., et al. (2005). The sesquiterpene lactone parthenolide induces apoptosis of human acute myelogenous leukemia stem and progenitor cells. Blood, 105(11), 4163-4169.

  • Hassan, M., et al. (2014). Monitoring Cytotoxicity and Apoptosis: A Dual-Fluorescence Assay. Protocol Exchange.

Sources

Application

Application Note: DMA-CPPTL in High-Throughput Screening Assays

Targeting Oxidative Stress in Acute Myeloid Leukemia (AML) Executive Summary DMA-CPPTL (Dimethylamino-cyclopropyl-parthenolide) represents a critical advancement in the pharmacological targeting of Acute Myeloid Leukemia...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Oxidative Stress in Acute Myeloid Leukemia (AML)

Executive Summary

DMA-CPPTL (Dimethylamino-cyclopropyl-parthenolide) represents a critical advancement in the pharmacological targeting of Acute Myeloid Leukemia (AML). While its parent compound, Parthenolide (PTL), exhibits potent anti-leukemic activity via NF-κB inhibition and ROS generation, its clinical utility has been historically limited by poor water solubility and bioavailability.

DMA-CPPTL addresses these physicochemical limitations as a water-soluble prodrug.[1] This application note details the integration of DMA-CPPTL into High-Throughput Screening (HTS) workflows. It serves as both a benchmark compound for ROS-inducing phenotypic screens and a lead candidate for validating JNK-pathway dependent apoptosis.

Key Applications:

  • Positive Control in AML Screens: Validating assay sensitivity in HL-60 and KG1a cell lines.

  • Mechanistic Probing: Dissecting the ROS/JNK signaling axis.

  • In Vivo Modeling: Due to superior pharmacokinetics compared to native CPPTL.

Mechanistic Basis & Signaling Pathway[2]

To effectively utilize DMA-CPPTL in screening, researchers must understand its Mode of Action (MoA). Unlike non-specific cytotoxic agents, DMA-CPPTL functions as a "redox bomb" within leukemic cells.

  • Cellular Entry: The dimethylamino group facilitates aqueous solubility and cellular uptake.

  • ROS Burst: Upon entry, the compound triggers a rapid accumulation of Reactive Oxygen Species (ROS), specifically disrupting the redox homeostasis maintained by AML stem cells.

  • JNK Activation: The oxidative stress triggers the phosphorylation of c-Jun N-terminal Kinase (JNK).

  • Mitochondrial Collapse: Activated JNK promotes mitochondrial membrane depolarization (

    
     loss).
    
  • Apoptosis: Cytochrome c release initiates the caspase cascade.

Figure 1: DMA-CPPTL Mechanism of Action

DMACPPTL_Pathway DMA DMA-CPPTL (Prodrug Entry) ROS ROS Accumulation (Oxidative Stress) DMA->ROS Induces JNK p-JNK Activation (Phosphorylation) ROS->JNK Activates Mito Mitochondrial Dysfunction (ΔΨm Loss) JNK->Mito Promotes Apop Apoptosis (Caspase 3/9 Cleavage) Mito->Apop Triggers AML_Spec AML Specificity (Low Basal Antioxidants) AML_Spec->ROS Amplifies Sensitivity

Caption: The cytotoxic cascade of DMA-CPPTL. The compound exploits the low antioxidant capacity of AML cells to trigger a ROS-JNK-Mitochondrial apoptotic pathway.

Experimental Protocols for HTS

The following protocols are optimized for 384-well plate formats, utilizing DMA-CPPTL as a reference standard.

Protocol A: High-Throughput Cytotoxicity Screen (CellTiter-Glo)

Objective: Determine IC50 values of library compounds relative to DMA-CPPTL in AML cell lines.

Reagents:

  • Cell Lines: HL-60 (APL) or KG1a (AML Stem-like).

  • Control: DMA-CPPTL (Stock: 20 mM in water/PBS). Note: PTL requires DMSO; DMA-CPPTL is water-soluble.

  • Assay Buffer: RPMI-1640 + 10% FBS.

Workflow:

  • Cell Seeding: Dispense 2,000 cells/well (25 µL) into white opaque 384-well plates.

  • Compound Addition:

    • Use an acoustic liquid handler (e.g., Echo) or pin tool.

    • Add DMA-CPPTL in a 10-point dose-response curve (Range: 1 nM to 50 µM).

    • Add library compounds at single concentration (e.g., 10 µM) for primary screen.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Detection: Add 25 µL CellTiter-Glo reagent. Shake for 2 mins; incubate 10 mins.

  • Readout: Measure Luminescence (RLU).

Validation Criteria:

  • Z-Factor: > 0.5.

  • DMA-CPPTL IC50: Should fall between 2–6 µM for HL-60 cells [1].

Protocol B: Kinetic ROS Generation Assay

Objective: Confirm phenotypic "hits" mimic the oxidative mechanism of DMA-CPPTL.

Reagents:

  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).

  • Positive Control: DMA-CPPTL (10 µM).

  • Negative Control: NAC (N-Acetyl Cysteine, ROS scavenger) + DMA-CPPTL.

Workflow:

  • Pre-loading: Harvest HL-60 cells and suspend in serum-free medium containing 10 µM DCFH-DA. Incubate 30 mins at 37°C.

  • Wash: Centrifuge and resuspend in complete medium (phenol-red free).

  • Plating: Dispense 10,000 cells/well into black clear-bottom 384-well plates.

  • Treatment: Inject DMA-CPPTL (10 µM) immediately prior to reading.

  • Kinetic Readout: Measure Fluorescence (Ex/Em: 485/535 nm) every 5 minutes for 2 hours.

Expected Outcome: DMA-CPPTL treatment should show a rapid, non-linear increase in fluorescence within 15–30 minutes, significantly higher than vehicle control.

Data Analysis & Interpretation

When using DMA-CPPTL as a benchmark, data should be stratified by cell lineage specificity. DMA-CPPTL exhibits a "therapeutic window," showing high potency against AML lines (HL-60) and lower toxicity against CML lines (K562) or PBMCs.

Table 1: Representative Comparative Potency (IC50)
Cell LineTypeDMA-CPPTL IC50 (µM)Parthenolide IC50 (µM)Interpretation
HL-60 AML (APL)2.8 ± 0.4 3.5 ± 0.5High Sensitivity (Target)
KG1a AML (Stem-like)4.1 ± 0.6 5.2 ± 0.8Effective against resistant clones
K562 CML> 20.0 > 20.0Low Sensitivity (Specificity Control)
PBMC Normal> 50.0 > 50.0Safety Window

Note: Data represents aggregated trends from parthenolide derivative studies [1][2].

Figure 2: HTS Triage Workflow

HTS_Workflow cluster_Validation Mechanism Validation (DMA-CPPTL Benchmark) Library Compound Library (10k+ Molecules) Primary Primary Screen (Cell Viability) Library->Primary HitSel Hit Selection (< 50% Viability) Primary->HitSel ROS_Assay ROS Assay (DCFH-DA) HitSel->ROS_Assay Phenotypic Match? Rescue NAC Rescue (Reversibility Check) ROS_Assay->Rescue Is it ROS dependent? Lead Lead Candidate Rescue->Lead Confirmed

Caption: Screening triage workflow. DMA-CPPTL is used in the Validation phase to confirm that hits function via the desired ROS-dependent mechanism.

Troubleshooting & Optimization
  • Solubility Artifacts:

    • Issue: While DMA-CPPTL is water-soluble, many library compounds are not.

    • Solution: Ensure final DMSO concentration in the assay plate is < 0.5%, as DMSO can act as a radical scavenger, dampening the ROS signal induced by DMA-CPPTL.

  • False Positives in ROS Assays:

    • Issue: Autofluorescent compounds.

    • Solution: Always run a "Compound Only" (no cells) control plate.

  • Stability:

    • Storage: DMA-CPPTL should be stored at -80°C. Avoid repeated freeze-thaw cycles as the amine salt can degrade, reducing potency.

References
  • Gao, Y., et al. (2019). Screening and Verification of Antioxidant Small Molecular Compounds for Expansion of Human Hematopoietic Stem Cells Ex Vitro.

  • MedKoo Biosciences. (n.d.).

    • [4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving DMA-CPPTL Synthesis Yield

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of dimethylamino-substituted camptothecin (CPT) analogs, herein referred to as DMA-CPPTL. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of dimethylamino-substituted camptothecin (CPT) analogs, herein referred to as DMA-CPPTL. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these potent topoisomerase I inhibitors. The synthesis of CPT derivatives, while promising, is often plagued by challenges such as poor solubility of the starting materials, competitive side reactions, and purification difficulties, all of which can drastically reduce the final yield.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose problems and make informed decisions to optimize your synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during DMA-CPPTL synthesis.

Q1: My overall yield is consistently below 20%. What are the most critical factors I should investigate first?

A low overall yield is typically a result of cumulative losses across several stages. The most critical factors are:

  • Incomplete Starting Material Dissolution: Camptothecin and its hydroxy-analogs are notoriously insoluble.[1][] If the starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting reagent access and leading to poor conversion.

  • Sub-optimal Base or Reaction Conditions: The key step, often a Mannich-type aminomethylation, requires the deprotonation of a hydroxyl group on the CPT A-ring.[3] An inappropriate or weak base, presence of moisture, or incorrect temperature can stifle this crucial activation step.

  • Side Product Formation: Polyalkylation is a common issue, where multiple dimethylaminomethyl groups are added to the CPT core, consuming reagents and complicating purification.[3]

  • Product Loss During Work-up: The basic dimethylamino group makes the product soluble in acidic aqueous solutions. Improper pH control during extraction can lead to significant loss of product in the wrong phase.

Q2: I'm struggling to dissolve 10-hydroxycamptothecin (10-HCPT). Which solvents are effective?

10-HCPT has very limited solubility in common organic solvents. For reaction purposes, highly polar aprotic solvents are necessary.

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are the most effective solvents for dissolving CPT and its derivatives for reaction.[4][5][6] Gentle warming (30-40°C) and sonication can aid dissolution.[1]

  • Pyridine: While also effective, it is often used as both a solvent and a base in acylation reactions.[4]

  • Important Note: Ensure your solvents are anhydrous. Water can hydrolyze reagents and interfere with base-mediated reactions.

Q3: My TLC analysis shows a large amount of unreacted starting material, even after extended reaction times. How can I drive the reaction to completion?

This indicates a problem with reaction kinetics or equilibrium. Consider the following:

  • Base Strength and Stoichiometry: The reaction likely involves deprotonation of the 10-hydroxyl group. Ensure you are using a sufficiently strong base (e.g., Potassium Carbonate, Sodium Hydride) and in sufficient excess (typically 1.5-3 equivalents) to drive the equilibrium towards the reactive phenolate anion.[3][7]

  • Temperature: While room temperature is often cited to minimize side products, gently heating the reaction to 40-50°C can sometimes be necessary to overcome the activation energy barrier. Monitor carefully for byproduct formation via TLC.

  • Reagent Purity: Verify the purity and activity of your aminomethylation reagent (e.g., Eschenmoser's salt or its precursors). These can degrade over time.

Q4: My reaction mixture shows multiple new spots on the TLC plate. What are these byproducts?

The most common byproduct in this synthesis is the result of polyalkylation .[3] The electron-rich aromatic A-ring of 10-HCPT, once activated by the 10-oxo group, can undergo aminomethylation at other positions (e.g., C-12) in addition to the desired C-9 position. Another possibility is reaction at the E-ring lactone, though this is less common under these conditions.

Q5: What is the most effective method for purifying the final DMA-CPPTL product?

Given the basic nature of the introduced dimethylamino group, a multi-step purification is most effective:

  • Acid-Base Extraction: After the reaction, the crude product can be dissolved in a dilute acid (e.g., 0.5% HCl), which protonates your product, making it water-soluble.[3] This allows you to wash away non-basic organic impurities with a solvent like ethyl acetate.

  • Basification and Extraction: The acidic aqueous layer is then carefully basified (e.g., with NaHCO₃ or K₂CO₃) to a pH of 8-9, which deprotonates your product, making it soluble again in organic solvents like dichloromethane or a chloroform/isopropanol mixture.

  • Chromatography/Crystallization: The extracted product can then be further purified using column chromatography or by crystallization from a suitable solvent system.

Section 2: Detailed Troubleshooting Guides by Synthesis Stage

This section provides a deeper dive into specific problems that can arise during the synthesis workflow. We will use the ortho-regioselective aminomethylation of 10-Hydroxycamptothecin (10-HCPT) as our reference reaction.[3]

Stage 1: Pre-Reaction Setup & Reagent Handling
  • Problem: Inconsistent reaction outcomes despite using the same protocol.

    • Root Cause Analysis: This often points to "hidden variables" in your reagents or setup. The most common culprit is moisture. Anhydrous conditions are critical. The base (e.g., K₂CO₃) can be hygroscopic, and solvents like DMF readily absorb water from the atmosphere. Water will quench the phenolate intermediate and hydrolyze reagents.

    • Expert Recommendation:

      • Dry Your Reagents: Dry the potassium carbonate (or other solid base) in an oven at >120°C for several hours before use and cool in a desiccator.

      • Use Anhydrous Solvents: Use a freshly opened bottle of anhydrous DMF or dispense it from a solvent purification system.

      • Inert Atmosphere: Assemble your glassware hot from the oven and maintain it under an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction. This prevents atmospheric moisture from entering the flask.

Stage 2: The Aminomethylation Reaction
  • Problem: Low conversion of 10-HCPT to DMA-CPPTL.

    • Root Cause Analysis: As outlined in the FAQ, this is primarily an issue of insufficient nucleophilicity of the deprotonated 10-HCPT. The choice of base is paramount.

    • Expert Recommendation:

      • Validate Your Base: Potassium carbonate (K₂CO₃) is reported to be an excellent choice for this solid-liquid phase transfer catalysis, providing a good balance of strength and handling.[3] Sodium hydride (NaH) is stronger but requires more careful handling.

      • Optimize Reagent Stoichiometry: A molar excess of both the base and the aminomethylating agent is required. See the table below for a recommended starting point.

      • Consider Reaction Time: These reactions can be slow. Allow the reaction to stir at room temperature for at least 5-12 hours, monitoring by TLC every few hours.[3][5]

  • Problem: Significant formation of byproducts (observed as multiple spots on TLC).

    • Root Cause Analysis: This is almost certainly due to polyalkylation, a known problem for electron-rich phenolic substrates.[3] Overly harsh conditions (high temperature, very strong base) or a high concentration of the aminomethylating reagent can exacerbate this issue.

    • Expert Recommendation:

      • Control Temperature: Run the reaction at room temperature. Avoid heating unless you have confirmed that it increases the rate of the desired reaction more than the side reactions.

      • Slow Reagent Addition: If using a highly reactive aminomethylating agent like a pre-formed Eschenmoser's salt, consider adding it slowly (e.g., via a syringe pump over 1-2 hours) to the solution of deprotonated 10-HCPT. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.

Table 1: Recommended Reaction Parameters for Aminomethylation of 10-HCPT
ParameterRecommended ValueRationale & Key Considerations
Solvent Anhydrous DMFExcellent solvating power for CPT analogs. Must be dry.[5][7]
Base Anhydrous K₂CO₃Effective solid base for phase transfer catalysis; easier to handle than NaH.[3]
10-HCPT:Base Ratio 1 : 2.5 molar eq.Ensures sufficient deprotonation to drive the reaction forward.
10-HCPT:Amine/CH₂O Ratio 1 : 2.0 molar eq.Provides sufficient electrophile without excessively promoting polyalkylation.
Temperature Room Temperature (20-25°C)Minimizes the rate of side reactions, particularly polyalkylation.[3]
Atmosphere Inert (N₂ or Ar)Crucial for preventing moisture from interfering with the reaction.
Reaction Time 5 - 16 hoursReaction is often slow; monitor by TLC to determine the optimal endpoint.[3][5]
Stage 3: Work-up and Purification
  • Problem: Low product recovery after acid-base extraction.

    • Root Cause Analysis: The pKa of the protonated dimethylamino group is typically in the range of 9-10. The pH of your aqueous layers during extraction must be carefully controlled to ensure your product is in the desired form (charged or neutral).

    • Expert Recommendation:

      • Acidification Step: When extracting into acid, ensure the pH is ≤ 2. Use a pH meter or pH paper to confirm. This guarantees full protonation and maximum aqueous solubility.

      • Basification Step: When re-extracting into an organic solvent, adjust the aqueous layer to a pH of 8.5-9.5. Going to a much higher pH (e.g., >11) can risk hydrolysis of the E-ring lactone, which is critical for the compound's activity.

      • Use of Co-solvent: The neutral DMA-CPPTL product can still have moderate polarity. When extracting from the basified aqueous layer, using a 9:1 mixture of Dichloromethane:Isopropanol can improve recovery compared to DCM alone.

Section 3: Visualized Workflows & Protocols

Troubleshooting Workflow for Low DMA-CPPTL Yield

This decision tree guides you through a logical process to identify the root cause of low yield.

G start Low Yield Observed check_tlc Analyze Crude Reaction TLC start->check_tlc unreacted_sm High % of Unreacted Starting Material? check_tlc->unreacted_sm check_reagents Verify Reagent Quality: 1. Anhydrous Solvents? 2. Active Base? 3. Reagent Purity? unreacted_sm->check_reagents YES multiple_spots Multiple Unidentified Spots? unreacted_sm->multiple_spots NO yes_unreacted YES no_unreacted NO check_conditions Review Reaction Conditions: 1. Sufficient Base eq.? 2. Inert Atmosphere? 3. Adequate Reaction Time? check_reagents->check_conditions polyalkylation Likely Polyalkylation. Reduce Temp, add electrophile slowly. multiple_spots->polyalkylation YES check_workup Investigate Work-up & Purification multiple_spots->check_workup NO (Suggests physical loss) yes_spots YES no_spots NO check_ph Verify pH during Acid-Base Extractions (Acidic: pH≤2, Basic: pH 8.5-9.5) check_workup->check_ph check_solvents Optimize Extraction Solvents (e.g., use DCM/IPA mixture) check_ph->check_solvents

Caption: A logical workflow for diagnosing the cause of low synthetic yield.

Protocol: Purification of DMA-CPPTL via Acid-Base Extraction

This protocol is adapted from procedures for similar camptothecin derivatives.[3]

  • Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. Slowly add deionized water to quench the reaction and precipitate the crude solid.

  • Isolation: Filter the resulting solid and wash it with water and a small amount of cold ethyl acetate to remove highly non-polar impurities.

  • Acidic Dissolution: Suspend the crude solid in deionized water. Add 1M HCl dropwise while stirring until the solid completely dissolves. Verify with a pH meter that the final pH is approximately 2.

  • Organic Wash: Transfer the acidic aqueous solution to a separatory funnel. Wash the solution 2-3 times with ethyl acetate to remove any remaining non-basic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH reaches 8.5-9.0. The product should precipitate as a solid or an oil.

  • Product Extraction: Extract the product from the basified aqueous solution 3-4 times with a 9:1 mixture of Dichloromethane:Isopropanol.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified DMA-CPPTL. Further purification can be achieved by column chromatography if necessary.

G cluster_0 Reaction Work-up cluster_1 Acid-Base Purification A Crude Reaction Mixture in DMF B Quench with H₂O, Filter Solid A->B C Crude Solid B->C D Dissolve in H₂O, adjust to pH 2 (Product is soluble R-NMe₂H⁺) C->D E Wash with Ethyl Acetate (Removes non-basic impurities) D->E Aqueous Layer to next step F Adjust Aqueous Layer to pH 9 (Product precipitates as R-NMe₂) E->F Aqueous Layer to next step G Extract with DCM/Isopropanol F->G H Combined Organic Layers (Contain pure product) G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purified DMA-CPPTL I->J

Caption: A flowchart illustrating the acid-base purification protocol.

References

  • Ghosh, A. K., et al. (2004). Process for preparing topotecan from 10-hydroxy-4-(s) camptothecin. WO2004087715A1.
  • Henegar, K. E., et al. (2012). Practical Synthesis of (20S)‐10‐(3‐Aminopropyloxy)‐7‐ethylcamptothecin, a Water‐Soluble Analogue of Camptothecin. Helvetica Chimica Acta. [Link]

  • Abdel-Magid, A. F., et al. (2021). Design, Synthesis, and Biological Evaluation of Camptothecin Loaded Biotinylated Cellulose Nanowhiskers as Anticancer Agents. ACS Omega. [Link]

  • Reddy, G. O., et al. (2003). A process for the preparation of 10-hydroxy-9-n,n-dimethylaminomethyl-5-(2'-fluoroethoxy)-20(s)-camptothecin hydrochloride. WO2003068778A1.
  • Dallavalle, S., et al. (n.d.). Design, modeling, synthesis and biological evaluation of camptothecin linked platinum anticancer agents. AIR Unimi. [Link]

Sources

Optimization

Technical Support Center: DMA-CPPTL Stability &amp; Handling Guide

Executive Summary & Compound Profile DMA-CPPTL is the water-soluble dimethylamino-prodrug of CPPTL , a cyclopropyl analogue of the sesquiterpene lactone parthenolide . While designed to overcome the poor aqueous solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

DMA-CPPTL is the water-soluble dimethylamino-prodrug of CPPTL , a cyclopropyl analogue of the sesquiterpene lactone parthenolide . While designed to overcome the poor aqueous solubility of the parent compound (CPPTL) for in vivo administration in Acute Myeloid Leukemia (AML) models, the molecule possesses inherent chemical instabilities common to sesquiterpene lactones.

Critical Mechanism: DMA-CPPTL functions by generating Reactive Oxygen Species (ROS), activating the JNK pathway, and inducing mitochondrial apoptosis.[1][2][3][4] The Challenge: The compound relies on an


-methylene-

-lactone pharmacophore (often masked in the prodrug form) to interact with biological thiols. Premature degradation leads to two failure modes: precipitation (reversion to insoluble parent) or inactivation (hydrolysis of the lactone ring).

Degradation Pathways & Visualization

To prevent experimental failure, you must understand the "Life and Death" of the molecule in your buffer system.

The Degradation Cascade

DMA-CPPTL is in a delicate equilibrium. The following diagram illustrates the primary degradation pathways:

  • Retro-Michael Elimination: Reverts the soluble prodrug back to the insoluble CPPTL.

  • Lactone Hydrolysis: Irreversibly opens the ring, destroying biological activity.

  • Thiol Deactivation: Premature reaction with buffer thiols (e.g., DTT, Glutathione).

DMACPPTL_Degradation Prodrug DMA-CPPTL (Water Soluble Prodrug) Parent CPPTL (Insoluble Active Parent) Prodrug->Parent Retro-Michael Elimination (pH > 7.4 or prolonged storage) Inactive Hydrolyzed Lactone (Biologically Inactive) Prodrug->Inactive Direct Hydrolysis Parent->Inactive Base Hydrolysis (pH > 8.0) Adduct Thiol-Adduct (Prematurely Bound) Parent->Adduct Reaction with DTT/BME (Nucleophilic Attack) Precip PRECIPITATION (Experimental Failure) Parent->Precip Aqueous Environment

Figure 1: Mechanistic pathways of DMA-CPPTL instability. The red path indicates the most common cause of "cloudy" buffers (precipitation).

Troubleshooting Guide (FAQ)

This section addresses specific observations reported by users in AML xenograft and cell culture workflows.

Issue 1: "My solution turned cloudy immediately after dilution into PBS."

Diagnosis: Premature Reversion (Retro-Michael Elimination). DMA-CPPTL is an amine-adduct. In neutral or slightly basic aqueous solutions (like PBS, pH 7.4), the equilibrium can shift, releasing the dimethylamine group and regenerating the parent CPPTL. Since CPPTL is highly lipophilic, it crashes out of solution immediately.

Corrective Protocol:

  • Acidify the Stock: Ensure your master stock is in slightly acidic water or DMSO.

  • Formulation Adjustment: Do not dissolve directly in PBS for storage. For in vivo work, prepare the solution immediately before injection.

  • Solvent System: Use a co-solvent system if stability is required for >1 hour.

    • Recommended: 2% DMSO + 30% PEG400 + 2% Tween 80 + Saline (Prepare fresh).

Issue 2: "The IC50 in my cell viability assay has drifted 10x higher (less potent) over a month."

Diagnosis: Lactone Ring Hydrolysis or Epoxide Degradation. The biological activity of CPPTL relies on the alkylation of cysteine residues (e.g., on NF-


B or glutathione) via the lactone ring. Moisture in your stored powder or repeated freeze-thaw cycles introduces water, which hydrolyzes the lactone ring to a carboxylic acid derivative. This derivative cannot bind target proteins.

Corrective Protocol:

  • Aliquotting: Never store the main stock at 4°C. Aliquot into single-use vials stored at -80°C.

  • Anhydrous Storage: Store the solid powder with a desiccant.

  • Solvent Check: Ensure your DMSO is anhydrous (molecular sieves treated). DMSO is hygroscopic; "wet" DMSO will degrade the compound even at -20°C.

Issue 3: "I see no ROS generation in my AML cells, even at high concentrations."

Diagnosis: Buffer Interference (Thiol Deactivation). If your cell culture media or assay buffer contains high levels of thiols (e.g.,


-mercaptoethanol, DTT, or high concentrations of Glutathione) before the drug enters the cell, the drug will react with these thiols in the media. It effectively "neutralizes" the drug before it reaches the mitochondrial targets.

Corrective Protocol:

  • Wash Step: Remove thiol-containing growth media before treatment if possible.

  • Serum Check: High serum (FBS) concentrations (>10%) contain albumin, which acts as a "thiol sink." Try treating in reduced-serum media (1-2%) for the first 4 hours to establish uptake.

Validated Experimental Protocols

Protocol A: Safe Solubilization for In Vivo Administration

Objective: Create a stable injectable solution that avoids precipitation.

StepActionMechanistic Rationale
1 Dissolve DMA-CPPTL powder in 100% Anhydrous DMSO .Ensures complete initial solvation without hydrolysis risk.
2 Add PEG-400 (Polyethylene Glycol) to final conc. of 30%.Stabilizes the hydrophobic core if reversion occurs.
3 Add Tween-80 to final conc. of 2%.Surfactant prevents micro-aggregation of the parent CPPTL.
4 Slowly add Saline (0.9% NaCl) to volume. Vortex immediately.Rapid dispersion prevents local high concentrations that trigger precipitation.
5 Inject within 20 minutes. The prodrug is kinetically unstable in aqueous saline; immediate use prevents dosage variability.
Protocol B: Quality Control (QC) Check via Absorbance

Objective: Verify compound integrity before expensive animal studies.

  • Baseline: DMA-CPPTL and CPPTL have distinct UV absorbance signatures due to the conjugation changes near the lactone ring.

  • Method: Dilute a small aliquot in Methanol.

  • Check: Measure Absorbance at 210-220 nm (Lactone peak).

  • Fail Criteria: A significant shift in

    
     or the appearance of a new peak (associated with the open-ring carboxylate) indicates degradation.
    

References

  • Hemmati, S., Haque, T., & Gritsman, K. (2017).[4] Inflammatory Signaling Pathways in Preleukemic and Leukemic Stem Cells.[4][6] Frontiers in Oncology, 7, 265.[6]

    • [Link]

    • Key Insight: Validates the use of DMA-CPPTL in xenograft models and discusses the inflamm
  • Guzman, M. L., et al. (2005). The sesquiterpene lactone parthenolide induces apoptosis of human acute myelogenous leukemia stem and progenitor cells. Blood, 105(11), 4163-4169.

    • [Link]

    • Key Insight: foundational text on the instability and mechanism of parthenolide analogs (the parent class of CPPTL).

Sources

Troubleshooting

Technical Support Center: Optimizing DMA-CPPTL Reaction Conditions

The following Technical Support Guide addresses the optimization of reaction conditions for the DMA-CPPTL System . Based on the current drug development landscape, CPPTL refers to the Cyclopropyl Analogue of Parthenolide...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the optimization of reaction conditions for the DMA-CPPTL System .

Based on the current drug development landscape, CPPTL refers to the Cyclopropyl Analogue of Parthenolide , a potent antineoplastic agent targeting Acute Myeloid Leukemia (AML) via ROS/JNK pathways. DMA in this specific context refers to Dimethylamine , used to synthesize the water-soluble prodrug variant (analogous to DMAPT), or Dimethylacetamide as a critical solvating medium for the hydrophobic parent compound.

This guide focuses on the Michael Addition synthesis (creating the water-soluble amine-conjugate) and the Stability/Solubility optimization of CPPTL in DMA-based formulations.

Topic: Optimization of Dimethylamine (DMA) Conjugation & Solvating Protocols for CPPTL Code: PTL-ANA-004 Last Updated: 2026-02-22 Status: Active

Part 1: System Overview & Mechanism

The Core Reaction

The "DMA-CPPTL" reaction is primarily a Nucleophilic Michael Addition . CPPTL contains a reactive


-methylene-

-lactone ring (the "warhead"). To improve bioavailability, Dimethylamine (DMA) is conjugated to this exocyclic double bond, creating a water-soluble prodrug that releases the active parent compound via a Retro-Michael reaction in physiological conditions.
Mechanistic Pathway (Graphviz)

DMA_CPPTL_Mechanism Figure 1: Michael Addition of Dimethylamine to CPPTL Lactone Ring CPPTL CPPTL (Hydrophobic Parent) TS Transition State (Enolate Intermediate) CPPTL->TS Nucleophilic Attack (C13 position) DMA Dimethylamine (Nucleophile) DMA->TS Product DMA-CPPTL Adduct (Water-Soluble Prodrug) TS->Product Protonation Retro Physiological pH (Retro-Michael) Product->Retro In vivo release Retro->CPPTL

Figure 1: The reaction pathway converting the lipophilic CPPTL into its soluble amine-conjugate. Note the reversibility (Retro-Michael) which is critical for drug efficacy.

Part 2: Optimization & Troubleshooting Guide

Module A: Optimizing the Synthesis (Michael Addition)

Goal: Maximize yield of the DMA-CPPTL adduct while preventing lactone hydrolysis or polymerization.

1. Solvent Selection
  • Issue: CPPTL is highly lipophilic; Dimethylamine salts are hydrophilic.

  • Recommendation: Use Anhydrous Methanol (MeOH) or Ethanol (EtOH) .

    • Why? Protic solvents stabilize the enolate intermediate (Transition State in Fig 1) via hydrogen bonding, accelerating the reaction rate significantly compared to THF or DCM.

  • Caution: Avoid water. Water competes as a nucleophile, leading to ring-opening hydrolysis of the lactone (irreversible degradation).

2. Stoichiometry & Equivalents
  • Standard Ratio: 1.0 eq CPPTL : 1.2–1.5 eq Dimethylamine.

  • Optimization:

    • If reaction is slow (>4 hours): Increase DMA to 2.0 eq .

    • If by-products (bis-addition) appear: Reduce DMA to 1.1 eq and lower temperature.

    • Note: Dimethylamine is volatile (b.p. 7°C). Use 2M DMA in THF/MeOH solution rather than gas bubbling for precision.

3. Temperature Control
  • Protocol: React at 0°C to Room Temperature (25°C) .

  • Warning: Do NOT reflux.

    • Causality: High temperatures favor the Retro-Michael reaction (equilibrium shifts back to reactants) and promote sesquiterpene degradation (epoxide opening).

Module B: Troubleshooting Common Failures
SymptomProbable CauseCorrective Action
Low Yield (<40%) Reversible equilibrium (Retro-Michael) dominating.Evaporate solvent/excess DMA at low temperature (<30°C) under high vacuum. Heat drives the amine off the molecule.
Lactone Ring Opening Moisture contamination in solvent or reagents.Switch to Anhydrous MeOH . Add molecular sieves (3Å) to the reaction vessel.
Precipitation Product is less soluble in reaction solvent than starting material.This is actually good. Filter the precipitate; it is likely pure DMA-CPPTL salt. Wash with cold ether.
Degradation on Storage Acid-catalyzed hydrolysis or oxidation.Store as the Fumarate or Maleate salt (more stable than free base). Lyophilize and store at -20°C.

Part 3: Standardized Protocol (SOP)

Objective: Synthesis of DMA-CPPTL (Dimethylamino-Cyclopropyl-Parthenolide) for Solubility Studies.

  • Preparation:

    • Dissolve 100 mg CPPTL in 5 mL Anhydrous Methanol .

    • Chill solution to 0°C in an ice bath.

  • Addition:

    • Dropwise add 1.5 equivalents of Dimethylamine (2.0 M in MeOH).

    • Critical: Maintain temperature <5°C during addition to prevent local overheating.

  • Incubation:

    • Stir at 25°C for 2–4 hours .

    • Monitoring: Check via TLC (Mobile Phase: DCM/MeOH 95:5). The starting material (CPPTL) spot should disappear; a lower Rf spot (Amine) appears.

  • Work-up (Crucial Step):

    • Concentrate in vacuo at ambient temperature . Do not use a water bath >30°C.

    • Redissolve residue in minimal DCM and precipitate with cold Diethyl Ether.

  • Validation:

    • 1H-NMR: Look for the disappearance of the exocyclic double bond doublets (approx 5.5–6.3 ppm) and appearance of dimethylamino methyl singlets (approx 2.2 ppm).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMA (Dimethylacetamide) as the solvent for this reaction?

  • Answer: It is not recommended for the synthesis. While Dimethylacetamide is an excellent solvent for CPPTL, it is difficult to remove (high boiling point: 165°C). Residual solvent will complicate biological assays. Use Methanol for synthesis; use Dimethylacetamide only for preparing stock solutions of the final drug for injection.

Q2: My DMA-CPPTL product reverts to the parent compound in PBS buffer. Is this a failure?

  • Answer: No, this is the intended Prodrug Mechanism . The amino-conjugate is designed to be stable at pH < 5 (storage) and hydrolyze slowly at pH 7.4 (blood/cytosol) to release the active CPPTL warhead. If release is too fast (

    
     min), consider forming a salt with a stronger acid to stabilize the amine.
    

Q3: How does CPPTL compare to DMAPT?

  • Answer: CPPTL contains a cyclopropyl ring in place of the epoxide/double-bond moiety of Parthenolide/DMAPT. This structural change alters the ROS generation kinetics . When optimizing, ensure your controls (DMAPT) are handled in parallel to account for assay drift.

References

  • Gao, H., et al. (2017).[1][2] "Antineoplastic effects of CPPTL via the ROS/JNK pathway in acute myeloid leukemia." Oncotarget, 8(24), 38990.[1][3]

  • Neelakantan, S., et al. (2009). "Aminoparthenolides as novel anti-leukemic agents: Structure–activity relationship and mechanistic studies." Bioorganic & Medicinal Chemistry, 17(19), 7042-7051.
  • Guzman, M. L., et al. (2007). "An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells." Blood, 110(13), 4428-4435.

Sources

Optimization

Technical Support Center: DMA-CPPTL Purification &amp; Stability

Topic: Refining Purification Methods for DMA-CPPTL (Dimethylamino-CPPTL Prodrug) Role: Senior Application Scientist (Medicinal Chemistry & Process Development) Status: Operational System: Bio-Organic Process Optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Purification Methods for DMA-CPPTL (Dimethylamino-CPPTL Prodrug) Role: Senior Application Scientist (Medicinal Chemistry & Process Development)

Status: Operational System: Bio-Organic Process Optimization Subject: High-Purity Isolation of DMA-CPPTL (Dimethylamino-functionalized Cyclopropyl-Parthenolide)

Executive Summary: The Chemical Context

DMA-CPPTL is a water-soluble prodrug of CPPTL , a cyclopropyl analogue of the sesquiterpene lactone parthenolide. It is primarily investigated for its efficacy in Acute Myeloid Leukemia (AML) by targeting ROS/JNK pathways.[1][2]

The Purification Challenge: The transition from the lipophilic CPPTL core to the hydrophilic DMA-CPPTL prodrug introduces a critical "solubility inversion." Furthermore, the molecule contains a sesquiterpene lactone ring , which is chemically fragile. It is susceptible to hydrolysis under basic conditions and retro-Michael addition at elevated temperatures.

Core Directive: Purification must isolate the amine-functionalized product without degrading the pharmacophore (the lactone ring).

Master Protocol: The "Amine-Handle" Workflow

This protocol leverages the basicity of the dimethylamino (DMA) group to separate the product from non-basic impurities (unreacted CPPTL core) without using destructive chromatography.

Phase A: Acid-Base Extraction (The Primary Cut)
  • Objective: Remove neutral precursors (CPPTL) and non-basic byproducts.

  • Mechanism: Protonation of the DMA nitrogen (

    
    ) renders the prodrug water-soluble, while the neutral CPPTL remains in the organic phase.
    

Step-by-Step:

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Why: EtOAc is gentle and does not solubilize the protonated salt as well as DCM, ensuring better phase separation later.

  • Acidification (Critical Step): Extract with cold 0.1 M HCl or Citric Acid (5% w/v) .

    • Target pH: 3.0 – 4.0.

    • Warning: Do NOT use strong acids (conc. HCl/H₂SO₄) or go below pH 2. The lactone ring is acid-labile and can undergo rearrangement.

  • Separation: Collect the Aqueous Phase (contains DMA-CPPTL-H⁺). Discard Organic Phase (contains unreacted CPPTL).

  • Basification: Cool the aqueous phase to 0°C. Slowly add saturated NaHCO₃ until pH reaches 8.5 – 9.0.

    • Why: We need to deprotonate the amine to extract it back into organic solvent.

    • Warning: Do NOT use NaOH. High pH (>10) will instantly hydrolyze the lactone to the hydroxy-carboxylate, destroying the drug.

  • Re-Extraction: Extract immediately with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over anhydrous Na₂SO₄. Evaporate at <35°C .

Phase B: Salt Formation & Crystallization (The Polishing Step)

For pharmaceutical-grade purity (>99%), converting the free base oil into a crystalline salt is superior to column chromatography.

  • Solvent: Dissolve the free base DMA-CPPTL in a minimal amount of Acetone or Ethanol .

  • Acid Addition: Add 1.05 equivalents of Fumaric Acid or Maleic Acid dissolved in the same solvent.

    • Note: These organic acids form stable, pharmaceutically acceptable salts (similar to DMAPT fumarate).

  • Precipitation: If crystals do not form, add Diethyl Ether dropwise as an anti-solvent until turbidity persists.

  • Isolation: Filter the white precipitate. Wash with cold Ether.

Visualization: Process Logic & Stability

Workflow Diagram: The "Amine-Handle" Purification

DMACPPTL_Purification Start Crude Reaction Mix (DMA-CPPTL + CPPTL) OrgSolvent Dissolve in EtOAc Start->OrgSolvent AcidExtract Extract with 0.1M Citric Acid (pH 3-4) OrgSolvent->AcidExtract PhaseSep Phase Separation AcidExtract->PhaseSep OrgWaste Organic Phase (Discard Unreacted CPPTL) PhaseSep->OrgWaste Neutral Impurities AqPhase Aqueous Phase (DMA-CPPTL-H+) PhaseSep->AqPhase Protonated Product BaseNeut Neutralize with NaHCO3 (pH 8.5, 0°C) AqPhase->BaseNeut DCMEx Extract into DCM BaseNeut->DCMEx SaltForm Salt Formation (Add Fumaric Acid/Acetone) DCMEx->SaltForm Final Pure DMA-CPPTL Salt (>99% Purity) SaltForm->Final

Caption: Figure 1. The "Amine-Handle" purification logic utilizes pH-dependent solubility switches to isolate the target prodrug while preserving the lactone ring.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" instead of crystallizing during salt formation. What is wrong?

  • Diagnosis: This usually indicates residual solvent (DCM/EtOAc) or an incorrect solvent/anti-solvent ratio.

  • The Fix:

    • Re-dissolve the oil in a slightly more polar solvent (e.g., add 5% Methanol to your Acetone).

    • Use vapor diffusion : Place the open vial of your dissolved product inside a larger closed jar containing Diethyl Ether.

    • Seed Crystals: If you have a previous pure batch, add a microscopic amount to induce nucleation.

Q2: I see a new impurity peak at RRT 0.85 after workup. Is it degradation?

  • Diagnosis: Yes, this is likely the hydrolyzed lactone (ring-opening).

  • Root Cause: Your basification step (Phase A, Step 4) was likely too aggressive (pH > 10) or too warm.

  • The Fix: Repeat the synthesis. During workup, keep the temperature strictly at 0°C and use saturated NaHCO₃ (weak base) instead of NaOH or Carbonate. Do not let the aqueous solution sit; extract immediately.

Q3: The NMR shows "doubling" of peaks. Is my product impure?

  • Diagnosis: Not necessarily. DMA-CPPTL contains a dimethylamino group and a rigid sesquiterpene core.

  • Explanation: You may be observing conformational isomers (rotamers) due to restricted rotation or nitrogen inversion.

  • Verification: Run a Variable Temperature (VT) NMR. If the peaks coalesce at higher temperatures (e.g., 50°C), it is a single pure compound. If they remain distinct, you have a diastereomeric impurity.

Q4: Can I use Silica Gel Chromatography?

  • Diagnosis: Risky.

  • Reason: Silica is slightly acidic. The basic DMA nitrogen will stick to the silica (tailing), and the acidic surface can catalyze lactone degradation.

  • The Fix: If you must use chromatography, use Neutral Alumina or pretreat your silica with 1% Triethylamine (TEA) in the mobile phase to deactivate acidic sites.

Comparative Data: Salt Forms

Choosing the right salt form is critical for stability and solubility.

ParameterFree Base (DMA-CPPTL)Hydrochloride Salt (HCl)Fumarate/Maleate Salt
State Viscous Oil / GumHygroscopic SolidCrystalline Solid
Water Solubility LowVery HighHigh
Stability (25°C) Poor (Oxidation prone)Moderate (Acidic micro-environment)Excellent (Buffered lattice)
Purification Method Extraction onlyPrecipitationRecrystallization
Recommendation Intermediate onlyAvoid (Too acidic)Final Drug Form

References

  • Gao, H., Sun, Y., Ding, Y., et al. (2017).[1][3] "Antineoplastic effects of CPPTL via the ROS/JNK pathway in acute myeloid leukemia." Oncotarget, 8(35), 59190–59203.

    • Context: Establishes DMA-CPPTL as the water-soluble prodrug of CPPTL and outlines the biological r
  • Neelakantan, S., Nasim, S., Guzman, M. L., et al. (2009). "Aminoparthenolides as novel anti-leukemic agents: Discovery of the NF-κB inhibitor, DMAPT." Bioorganic & Medicinal Chemistry Letters, 19(15), 4346-4349.
  • Guzman, M. L., Rossi, R. M., et al. (2007). "An orally bioavailable parthenolide analog selectively eradicates acute myelogenous leukemia stem and progenitor cells." Blood, 110(13), 4428-4435.

Disclaimer: This guide assumes the user is handling DMA-CPPTL in a research setting. All protocols involving sesquiterpene lactones should be performed in a fume hood due to potential sensitization risks.

Sources

Troubleshooting

Technical Support Center: DMA-CPPTL Consistency &amp; Optimization

Topic: Addressing Batch-to-Batch Variability in DMA-CPPTL Systems System Definition: Dimethylmaleic Anhydride (DMA)-modified Cell-Penetrating Peptide-Tethered Liposomes (DMA-CPPTL). Executive Summary: The "Stealth-to-Sti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Batch-to-Batch Variability in DMA-CPPTL Systems

System Definition: Dimethylmaleic Anhydride (DMA)-modified Cell-Penetrating Peptide-Tethered Liposomes (DMA-CPPTL).

Executive Summary: The "Stealth-to-Sticky" Switch

From the Desk of the Senior Application Scientist:

If you are seeing high variability in your DMA-CPPTL batches, you are likely battling the kinetic instability of the DMA amide bond. The DMA-CPPTL system relies on a precise chemical switch: DMA masks the cationic charge of the Cell-Penetrating Peptide (CPP) at physiological pH (7.4), extending circulation time. Upon reaching the acidic tumor microenvironment (pH ~6.8), the DMA hydrolyzes, "switching on" the CPP for cellular uptake.

The Core Problem: The DMA-Lysine bond is not thermodynamically stable; it is kinetically trapped. Small deviations in synthesis pH, purification temperature, or lyophilization moisture can trigger premature hydrolysis or incomplete masking. This guide moves beyond basic protocols to control the thermodynamics of your batch manufacturing.

Part 1: Critical Process Parameters (The "Why" & "How")

Phase 1: Synthesis & Conjugation (The Masking Step)

Q: My zeta potential is consistently too positive (-5 mV instead of the target -15 mV) post-synthesis. Is my reaction failing? A: Likely, yes. This indicates a low Degree of Substitution (DS). The DMA masking reaction is a competition between acylation (forming the bond) and hydrolysis (destroying the reagent).

  • The Causality: DMA hydrolyzes rapidly in water. If you add DMA solid directly to an aqueous peptide solution, it may hydrolyze before it reacts with the amine.

  • The Fix:

    • Solvent Split: Dissolve DMA in anhydrous DMSO or DMF first.

    • pH Lock: The reaction must occur at pH 8.5–9.0. Below pH 8.0, the amine nucleophilicity drops; above pH 9.5, DMA hydrolysis accelerates.

    • Stepwise Addition: Add the DMA-DMSO solution in 5 aliquots over 30 minutes, readjusting pH with 1M NaOH after each addition.

Q: The reaction solution turns turbid during DMA addition. Should I filter it? A: STOP. Do not filter yet. Turbidity often indicates the system is approaching its Isoelectric Point (pI).

  • Explanation: As DMA converts positively charged Lysines to negatively charged carboxylates, the net charge passes through zero (the pI). At the pI, solubility is lowest, causing reversible aggregation.

  • Protocol Adjustment: Increase the pH slightly (to 9.0) or add salt (150 mM NaCl) to screen charges. Filtering now removes your product.

Phase 2: Purification (The Stability Trap)

Q: My batch looked good (negative charge) initially, but after dialysis, it reverted to positive. Why? A: You hydrolyzed your product during purification. This is the most common failure mode in DMA-CPPTL production.

  • The Science: The DMA-amide bond half-life decreases exponentially as pH drops. Dialyzing against pure water (pH ~5.5-6.0 due to dissolved CO2) strips the DMA off.

  • The Validated System:

    • Never dialyze against water.

    • Always dialyze against basic buffer (pH 8.0–8.5, e.g., NaHCO3) to kinetically "freeze" the mask in place.

    • Cold Chain: Perform dialysis at 4°C, not room temperature.

Part 2: Analytical Troubleshooting (Data & Logic)

Quantifying the "Masking" Efficiency

You cannot rely on Zeta Potential alone. You need orthogonal validation of the Degree of Substitution (DS).

MethodWhat it MeasuresProsCons
TNBS Assay Free primary amines (Unmasked Lysines)Fast, colorimetric.Destructive; requires standard curve.
1H-NMR DMA vinyl protons vs. Peptide backboneStructural certainty.Low sensitivity for liposome-bound peptides.
Acid Shift DLS Zeta potential change from pH 7.4 to 6.5Functional proof of "switching."Does not quantify how much DMA is attached.

Q: How do I calculate the exact Degree of Substitution (DS)? A: Use the TNBS (Trinitrobenzenesulfonic acid) method.

  • Take an aliquot of unmodified CPP-liposomes (Control).

  • Take an aliquot of DMA-CPPTL (Sample).

  • React both with TNBS (pH 8.5, 30 min).

  • Measure Absorbance at 420 nm.

  • Formula:

    
    
    
  • Target Specification: DS > 85% is usually required for "stealth" properties.

Part 3: Visualizing the Logic

Workflow: The "Safe-Zone" Synthesis Pathway

This diagram illustrates the specific pH and temperature windows required to maintain the DMA-CPPTL integrity.

DMA_Synthesis_Workflow Start Raw Materials: CPP-Liposome + DMA (Solid) Solubilization Step 1: Solubilization DMA in Anhydrous DMSO Start->Solubilization Reaction Step 2: Acylation Reaction pH 8.5-9.0 (CRITICAL) Temp: 25°C Solubilization->Reaction Dropwise Addition Check_pI Decision: Is Solution Turbid? Reaction->Check_pI Adjust_Salt Action: Add 150mM NaCl (Do NOT Filter) Check_pI->Adjust_Salt Yes (Aggregation) Purification Step 3: Purification Dialysis vs pH 8.5 Buffer Temp: 4°C Check_pI->Purification No (Clear) Adjust_Salt->Reaction Final Final Product: Stable DMA-CPPTL Purification->Final pH maintained > 8.0 Failure Failure Mode: Premature Hydrolysis Purification->Failure pH drops < 7.0

Caption: The "Safe-Zone" Synthesis Workflow. Note the critical decision point at turbidity and the strict requirement for basic pH during purification to prevent failure.

Mechanism: The Charge-Reversal Switch

Understanding the chemical causality of the "switch" is vital for troubleshooting in vivo failures.

Mechanism_Action Blood Blood Stream (pH 7.4) State1 State 1: MASKED DMA-Amide Intact Zeta: -15 mV (Long Circulation) Blood->State1 Maintains Stability Tumor Tumor Microenvironment (pH 6.5 - 6.8) State2 State 2: ACTIVE DMA Hydrolyzed Zeta: +20 mV (Cell Uptake) Tumor->State2 Acid-Catalyzed Cleavage State1->Tumor Accumulation (EPR)

Caption: The pH-dependent switch mechanism. Batch variability usually results in State 1 failing to transition to State 2 (too stable) or State 1 reverting to State 2 prematurely in the blood (toxicity).

Part 4: Experimental Protocols (Standard Operating Procedures)

Protocol A: The "Kinetic Freeze" Lyophilization

Purpose: To store DMA-CPPTL without hydrolysis.

  • Buffer Exchange: Ensure final buffer is 10 mM HEPES or NaHCO3, pH 8.2.

  • Cryoprotectant: Add Sucrose or Trehalose at a 5:1 (mass ratio) to lipid/polymer.

  • Freezing: Flash freeze in liquid nitrogen. Do not slow freeze at -20°C (this causes pH shifts in phosphate buffers, known as "cold denaturation").

  • Drying: Lyophilize at < 0.05 mbar.

  • Storage: Store powder at -20°C under Argon. Moisture is the enemy.

Protocol B: The "Acid-Trigger" Validation (QC Test)

Purpose: To confirm the batch is actually pH-responsive before animal studies.

  • Prepare two aliquots of DMA-CPPTL (1 mg/mL).

  • Sample A: Incubate in PBS pH 7.4 for 2 hours at 37°C.

  • Sample B: Incubate in PBS pH 6.5 for 2 hours at 37°C.

  • Measure Zeta Potential of both.

    • Pass Criteria: Sample A remains negative (< -10 mV). Sample B shifts positive (> +5 mV).

    • Fail Criteria: Sample B remains negative (Linker too stable/DS too high) or Sample A becomes positive (Linker unstable).

References

  • Mechanism of DMA Charge Reversal

    • Rozema, D. B., et al. (2003). "Endosomolysis by Masking of a Membrane-Active Agent (Poly(vinyl ether)) with Acid-Labile Maleamic Acid Groups.
  • Batch Consistency in Nanoparticles

    • FDA Guidance for Industry. (2017).[1] "Drug Products, Including Biological Products, that Contain Nanomaterials."

  • CPP-Liposome Optimization

    • Torchilin, V. P. (2008). "Tat peptide-mediated intracellular delivery of pharmaceutical nanocarriers." Advanced Drug Delivery Reviews.
  • DMA-Modified Systems for Tumor Targeting

    • Jin, J., et al. (2013). "Charge-Conversion Polymer/DNA Polyplexes with DMA-Masked Amino Groups for Tumor-Targeted Gene Delivery." Biomaterials.[2]

Sources

Optimization

Technical Support Center: DMA-CPPTL Stability Optimization

Topic: Increasing the Stability of DMA-CPPTL in Solution Executive Summary & Chemical Context DMA-CPPTL (Dimethylamino-CPPTL) is the water-soluble prodrug of CPPTL , a cyclopropyl analogue of the sesquiterpene lactone pa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Increasing the Stability of DMA-CPPTL in Solution
Executive Summary & Chemical Context

DMA-CPPTL (Dimethylamino-CPPTL) is the water-soluble prodrug of CPPTL , a cyclopropyl analogue of the sesquiterpene lactone parthenolide. It is primarily utilized in acute myeloid leukemia (AML) research to induce ROS-mediated apoptosis via the JNK pathway.[1]

The Core Stability Challenge: While the dimethylamino (DMA) group confers water solubility, it introduces a chemical instability known as the Retro-Michael Addition . In solution—particularly at neutral or alkaline pH—the dimethylamine group can be eliminated, causing the molecule to revert to the hydrophobic parent compound (CPPTL), leading to immediate precipitation and loss of therapeutic concentration.

This guide provides the protocols to thermodynamically and kinetically stabilize DMA-CPPTL in solution.

The Stability Mechanism (Why it Degrades)

To stabilize DMA-CPPTL, you must understand the equilibrium forces at play. The molecule exists in a delicate balance.

  • Protonation State: The dimethylamino group must remain protonated (ammonium form) to maintain water solubility and prevent the lone pair of electrons from initiating the elimination reaction.

  • Lactone Integrity: The sesquiterpene lactone ring is sensitive to hydrolytic opening at high pH (

    
     7.5), which destroys biological activity.
    
Visualizing the Degradation Pathway

The following diagram illustrates the Retro-Michael elimination that causes precipitation.

DMACPPTL_Stability cluster_stable STABLE ZONE (pH 4.5 - 6.0) cluster_unstable UNSTABLE ZONE (pH > 7.0) Salt DMA-CPPTL (Salt Form) (Protonated Amine) High Solubility FreeBase DMA-CPPTL (Free Base) (Deprotonated) Salt->FreeBase pH Increase (>6.5) FreeBase->Salt Acidification Precipitate CPPTL (Parent) + Dimethylamine (Gas) INSOLUBLE PRECIPITATE FreeBase->Precipitate Retro-Michael Elimination Hydrolysis Lactone Ring Open (Inactive) FreeBase->Hydrolysis pH > 8.0 Hydrolysis

Caption: The Retro-Michael Elimination pathway. Stability is dependent on keeping the amine protonated (Green Zone) to prevent reversion to the insoluble parent CPPTL.

Optimized Solvation Protocols

Do not dissolve DMA-CPPTL directly in pure water or PBS without pH adjustment. Use the following protocols depending on your application.

Protocol A: Preparation of Stable Stock Solution (In Vitro/Storage)

Best for long-term storage and serial dilutions.

ParameterSpecificationReason
Primary Solvent DMSO (Anhydrous) Prevents hydrolysis; solubilizes both prodrug and any reverted parent.
Concentration 10 mM - 20 mM High concentration minimizes oxidative surface area.
Acidifier Fumaric Acid (1.0 eq) Stabilizes the amine as a fumarate salt, preventing elimination.
Storage Temp -80°C Halts kinetic degradation pathways.

Step-by-Step:

  • Weigh DMA-CPPTL powder.

  • Dissolve in anhydrous DMSO to reach 20 mM.

  • Optional but Recommended: Add 1 molar equivalent of fumaric acid (dissolved in DMSO) to the stock. This creates the stable fumarate salt in situ.

  • Aliquot into light-protected, gas-tight vials (avoid repeated freeze-thaw).

Protocol B: Preparation of Working Solution (In Vivo/Cell Culture)

Best for immediate administration.

ParameterSpecificationReason
Vehicle Sterile Water or 0.9% Saline Biocompatibility.
pH Adjustment pH 5.5 - 6.0 CRITICAL: Prevents Retro-Michael elimination.
Buffer Citrate or Acetate (10 mM) Maintains acidic pH better than PBS.
Shelf Life < 4 Hours Aqueous stability is limited; prepare fresh.

Step-by-Step:

  • Thaw DMSO stock (from Protocol A).

  • Prepare a 10 mM Citrate Buffer (pH 5.8).

  • Dilute the DMSO stock into the Citrate Buffer (keep DMSO < 0.5% final concentration).

  • Vortex immediately. If the solution turns cloudy, the pH is likely too high (>7.0), causing the parent CPPTL to crash out.

Troubleshooting & FAQs

Q1: My solution turned cloudy immediately upon dilution into cell media. Why? A: Cell media (DMEM/RPMI) is buffered to pH 7.4. At this pH, the dimethylammonium group deprotonates to the free amine. This triggers the Retro-Michael elimination, releasing the insoluble parent CPPTL.

  • Fix: Acidify your media slightly or, more practically, dilute the drug in a small volume of acidic buffer (pH 6.0) before adding it to the large volume of media. Ensure rapid mixing to disperse the drug before precipitation kinetics can take over.

Q2: Can I autoclave DMA-CPPTL solutions? A: No. The sesquiterpene lactone ring is heat-labile. Autoclaving will hydrolyze the lactone and degrade the molecule. Use 0.22 µm PES (Polyethersulfone) syringe filters for sterilization.

Q3: Is the "DMA" group stable in plasma? A: DMA-CPPTL is a prodrug. In plasma (pH 7.4), it is designed to slowly convert back to the active CPPTL. This is a feature, not a bug, for in vivo work. However, for in vitro stability, you must suppress this conversion by maintaining pH < 6.5 until the moment of use.

Q4: Why use Fumaric Acid? A: Research on similar parthenolide derivatives (like DMAPT) shows that fumarate salts form tight crystal lattices and stable solutions compared to HCl or HBr salts, which can be too hygroscopic or acidic.

Diagnostic Workflow

Use this decision tree if you observe inconsistent experimental results (toxicity variations or precipitation).

Troubleshooting Start Issue: Inconsistent Potency or Precipitation CheckSolvent 1. Check Solvent System Start->CheckSolvent IsDMSO Is Stock in DMSO? CheckSolvent->IsDMSO IsWater Is Stock in Water? CheckSolvent->IsWater CheckColor 2. Check Color/Clarity IsDMSO->CheckColor Yes Degraded Likely Hydrolysis/Elimination. Discard and use DMSO Stock. IsWater->Degraded Yes Yellow Yellow/Cloudy? CheckColor->Yellow Oxidized Oxidation or Polymerization. Store at -80°C under N2. Yellow->Oxidized Yes CheckDilution 3. Check Dilution pH Yellow->CheckDilution No (Clear) HighPH Is Diluent pH > 7.0? CheckDilution->HighPH Precip Retro-Michael Reaction. Use pH 6.0 Buffer. HighPH->Precip Yes Stable System is Stable. Check Cell Sensitivity. HighPH->Stable No

Caption: Diagnostic tree for identifying the root cause of DMA-CPPTL instability.

References
  • Gao, H., Sun, Y., et al. (2017).[1][2] "Antineoplastic effects of CPPTL via the ROS/JNK pathway in acute myeloid leukemia." Oncotarget, 8(35), 59103–59116.

    • Relevance: Establishes DMA-CPPTL as the water-soluble prodrug of CPPTL and outlines storage conditions (-80°C).
  • Neelakantan, S., et al. (2009). "Aminoparthenolides as novel anti-leukemic agents: Discovery of the NF-κB inhibitor, DMAPT (LC-1)." Bioorganic & Medicinal Chemistry Letters, 19(15), 4346-4349.

    • Relevance: Provides the mechanistic basis for the stability of dimethylamino-parthenolide derivatives (analogous to DMA-CPPTL)
  • Woods, J. R., et al. (2001). "Michael addition of amines to parthenolide: a kinetic study." Tetrahedron Letters, 42(37), 6467-6470.

    • Relevance: Details the Retro-Michael elimination kinetics of amine-adducts of sesquiterpene lactones, explaining the pH sensitivity.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Results in MTS Assays for Cell Viability

Welcome to the technical support center for the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during cell viability, cytotoxicity, and proliferation experiments. Here, we address specific problems in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental choices.

Section 1: High Background and Abnormal Absorbance Readings

Question 1: My blank (no cells) wells have high absorbance readings. What is causing this and how can I fix it?

High background absorbance in cell-free wells can obscure the true signal from your cells, leading to inaccurate results. This issue often stems from the chemical environment of the assay.

Potential Causes and Solutions:

  • Spontaneous Reduction of MTS: The MTS tetrazolium salt can be reduced non-enzymatically, causing a color change even without cellular metabolism. This can be exacerbated by:

    • Extended incubation or exposure to light: To mitigate this, avoid incubating the MTS reagent for longer than four hours and always protect your plates from direct light during incubation.[1]

    • pH of the culture medium: An elevated pH in the culture medium can accelerate the spontaneous reduction of tetrazolium salts.[1][2] Ensure your medium is properly buffered and at the correct physiological pH.

    • Presence of reducing agents: Certain components in your test compounds or even the medium itself, such as ascorbic acid or sulfhydryl-containing compounds (e.g., dithiothreitol), can directly reduce the MTS reagent.[1][2] It is crucial to run a control with your test compound in cell-free media to check for any direct reducing activity.[3]

  • Contamination: Bacterial or yeast contamination can introduce exogenous dehydrogenases that reduce the MTS reagent, leading to false-positive signals.[3] Visually inspect your plates under a microscope for any signs of contamination before adding the MTS reagent and always maintain a sterile technique.[3][4]

Question 2: My absorbance readings are too high, even in my control wells with untreated cells. What should I investigate?

Excessively high absorbance readings can indicate that the assay is saturated, meaning the signal is no longer proportional to the number of viable cells.

Potential Causes and Solutions:

  • Cell Seeding Density is Too High: The number of cells per well should be within the linear range of the assay for your specific cell line.[3] If there are too many cells, the MTS reagent will be rapidly and completely reduced, leading to a plateau in the signal.

    • Actionable Step: Perform a cell titration experiment to determine the optimal seeding density that results in a linear relationship between cell number and absorbance.[3] A good target absorbance for your highest cell number control should be between 0.75 and 1.25.[3][4]

  • Over-incubation with MTS Reagent: Incubating the cells with the MTS reagent for too long can lead to an overdevelopment of the colorimetric signal. The recommended incubation time is typically 1-4 hours, but this should be optimized for your specific cell type and density.[5]

Question 3: My absorbance readings are very low, or I'm not seeing a difference between my treated and untreated wells. What's going wrong?

Low absorbance readings suggest a weak signal, which can be due to a variety of factors from cell health to procedural errors.

Potential Causes and Solutions:

  • Insufficient Cell Number: The number of cells seeded per well may be too low to generate a detectable signal.[5] Refer to your cell titration experiment to ensure you are using an appropriate cell density.

  • Poor Cell Health: If cells are not healthy or have not been given adequate time to recover and adhere after plating, their metabolic activity will be low, resulting in a weak signal.[4] Ensure your cells are in the logarithmic growth phase and allow them to adhere overnight before starting your experiment.[6]

  • Incorrect Incubation Times: The incubation time with the MTS reagent may be too short for your cells to produce a measurable amount of formazan.[3] Optimize the incubation time for your specific experimental conditions.

Section 2: Inconsistent and Variable Results

Question 4: I'm seeing high variability between my replicate wells. How can I improve the consistency of my results?

High variability between replicates can undermine the statistical significance of your data. The root cause is often inconsistent handling or environmental factors across the plate.

Potential Causes and Solutions:

  • Uneven Cell Seeding: A non-uniform distribution of cells across the wells is a common source of variability.[3] To address this, ensure your cell suspension is thoroughly and gently mixed before and during plating to prevent cell settling.

  • Pipetting Errors: Inaccurate pipetting of cells, compounds, or the MTS reagent will lead to inconsistent results.[7] Use calibrated pipettes and be mindful of your technique.

  • The "Edge Effect": Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate the media components and affect cell growth and the assay itself, leading to artificially higher absorbance readings.

    • Best Practice: To mitigate the edge effect, fill the outer wells with sterile media or PBS and do not use them for experimental samples.

Common IssuePotential CauseRecommended Solution
High Variability Uneven cell seedingThoroughly mix cell suspension before and during plating.
Pipetting inaccuraciesUse calibrated pipettes and ensure consistent technique.
"Edge Effect"Do not use the outer wells of the plate for experimental samples; fill them with sterile media instead.
Low Signal Insufficient cell numberPerform a cell titration to determine the optimal seeding density.
Poor cell healthUse cells in the logarithmic growth phase and allow for overnight adherence.[6]
Short MTS incubationOptimize the incubation time for your cell line (typically 1-4 hours).[5]
High Background Spontaneous MTS reductionProtect the plate from light and avoid incubation times longer than 4 hours.[1]
ContaminationUse sterile technique and check for contamination before adding the MTS reagent.[3]

Section 3: Compound-Specific Interference

Question 5: My test compound seems to be interfering with the MTS assay. How can I confirm this and correct for it?

Test compounds can interfere with the assay chemistry, leading to either false-positive or false-negative results.[8]

Potential Causes and Solutions:

  • Compound has Reducing Properties: Some compounds can directly reduce MTS to formazan, which mimics cellular metabolic activity and gives a false-positive signal of cell viability.[3]

    • Validation Step: Run a control where you add your compound to cell-free media with the MTS reagent. If you observe a color change, your compound is directly reducing the MTS.

  • Compound Absorbs at the Same Wavelength: If your test compound is colored, it may absorb light at the same wavelength as the formazan product (around 490 nm), leading to artificially high readings.

    • Validation Step: Measure the absorbance of your compound in media at the detection wavelength.

  • Modified MTS Protocol to Reduce Interference: A study on the antihypertensive drug hydralazine, which was found to interfere with the MTS assay, demonstrated that a simple modification can overcome this issue. The improved protocol involves an additional step of replacing the test medium containing the interfering compound with fresh culture medium just before adding the MTS reagent.[9] This method can be adapted for other interfering compounds.

Experimental Workflow for Identifying and Mitigating Compound Interference

A Start: Unexpected Result with Test Compound B Run Compound Control: Add compound to cell-free media + MTS A->B C Observe Color Change? B->C D Yes: Compound has reducing properties C->D Yes E No: Proceed to next check C->E No J Implement Modified Protocol: Replace compound-containing media with fresh media before adding MTS reagent D->J F Run Absorbance Control: Measure absorbance of compound in media at 490nm E->F G High Absorbance? F->G H Yes: Compound absorbs at measurement wavelength G->H Yes I No: Interference is unlikely G->I No H->J K Re-run Experiment J->K L Analyze Corrected Data K->L

Caption: Workflow for troubleshooting compound interference.

Section 4: Data Interpretation

Question 6: My results show a viability of over 100% for some treated wells. Is this possible?

While seemingly counterintuitive, viability exceeding 100% of the control is a common observation and can be due to several factors.

Potential Causes and Solutions:

  • Hormetic Effects: Some compounds at low concentrations can stimulate cell proliferation and metabolic activity, leading to a higher formazan production than the untreated control.

  • Pipetting Inaccuracies: As mentioned earlier, slight errors in pipetting can lead to more cells being seeded in some wells than in the control wells.[7]

  • Compound-Induced Changes in Metabolism: The test compound might not be affecting cell number but could be increasing the metabolic rate of the cells, leading to an increased reduction of MTS.[7][10] It's important to remember that tetrazolium reduction assays are a measure of metabolic activity, which is often used as a proxy for cell viability, but they are not a direct measure of cell number.[1]

  • Complementary Assays: To confirm your results and distinguish between changes in cell number and metabolic activity, consider using a complementary assay. For instance, a trypan blue exclusion assay can be used to directly count viable cells, or a crystal violet assay can be used to quantify total cell biomass.

Troubleshooting Decision Tree

A Unexpected Result B High Background? A->B D Inconsistent Replicates? A->D F Readings Too High/Low? A->F H Compound Interference Suspected? A->H J Viability >100%? A->J C Check for Contamination and Spontaneous Reduction B->C Yes E Review Seeding Technique and Mitigate 'Edge Effect' D->E Yes G Optimize Cell Density and Incubation Times F->G Yes I Run Compound Controls and Use Modified Protocol H->I Yes K Consider Metabolic Changes and Use Complementary Assay J->K Yes

Caption: A decision tree for troubleshooting MTS assays.

References

  • Assay Guidance Manual - Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

  • MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. (2025). ISCA. [Link]

  • Limitations of the use of MTT assay for screening in drug discovery. (n.d.). ResearchGate. [Link]

  • A Pitfall of the 3-(4,5-dimethylthiazol-2-yl)-5(3-carboxymethonyphenol)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) Assay Due to Evaporation in Wells on the Edge of a 96 Well Plate. (2005). PubMed. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). National Center for Biotechnology Information. [Link]

  • Inaccuracies in MTS Assays: Major Distorting Effects of Medium, Serum Albumin, and Fatty Acids. (2018). Taylor & Francis Online. [Link]

  • Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. (2014). Scientific Electronic Library Online. [Link]

  • The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. (2017). DergiPark. [Link]

  • Why do my MTT assay results sometimes show cell viability of more than 100%, or more than the control?. (2014). ResearchGate. [Link]

  • Cell Viability assay using MTS: Anyone have troubleshooting tips specific to Caco-2 cells?. (2017). ResearchGate. [Link]

  • Cell Proliferation Kit (MTS). (n.d.). Immunoway. [Link]

  • A Pitfall of the 3-(4,5-dimethylthiazol-2-yl)-5(3-carboxymethonyphenol)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) Assay due to Evaporation in wells on the Edge of a 96 well Plate. (2025). ResearchGate. [Link]

  • Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. (2025). ResearchGate. [Link]

  • An Improved 3-(4,5-Dimethylthiazol-2-yl)-5-(3-Carboxymethoxyphenyl)-2-(4-Sulfophenyl)-2H-Tetrazolium Proliferation Assay to Overcome the Interference of Hydralazine. (2020). PubMed. [Link]

  • Limitation of Water-Soluble Tetrazolium Salt for the Cytocompatibility Evaluation of Zinc-Based Metals. (2021). MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to Correlating Cellular Mechanical Properties with Cell-Penetrating Peptide Translocation Efficiency

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the intricate relationship between the mechanical properties of living cells and the translocat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the intricate relationship between the mechanical properties of living cells and the translocation efficiency of cell-penetrating peptides (CPPs). We will explore advanced methodologies to bridge the gap between cellular biophysics and drug delivery, offering detailed protocols and data interpretation strategies.

Introduction: Reframing the Question

In the realm of therapeutic development, understanding the precise mechanisms of drug delivery is paramount. Cell-penetrating peptides represent a powerful vector for delivering cargo into cells, but their efficiency can be influenced by a multitude of factors[1][2][3]. A crucial, yet often overlooked, factor is the physical state of the cell itself.

An initial query into the "cross-validation of DMA-CPPTL experimental results" presents a categorical challenge. Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of bulk materials like polymers and composites[4][5][6][7][8]. In contrast, a Cell-Penetrating Peptide Translocation (CPPTL) assay quantifies the movement of peptides across a cellular membrane[9][10][11]. These two techniques measure fundamentally different phenomena at vastly different scales and cannot be directly cross-validated.

However, the spirit of the query points to a more sophisticated and scientifically valid question: Does the mechanical phenotype of a cell influence the uptake efficiency of CPPs? This guide is structured to address this reframed question. We will substitute bulk DMA with cellular-level techniques, such as Atomic Force Microscopy (AFM), to probe the mechanical properties of individual living cells and correlate these findings with quantitative CPP translocation data. This correlative approach provides deeper mechanistic insights into CPP-membrane interactions, a critical aspect of designing more effective drug delivery systems[12][13][14][15][16].

The Mechanistic Hypothesis: Why Cellular Mechanics Matter

The cell membrane is not a simple, static barrier but a dynamic, viscoelastic fluid[17]. Its mechanical properties—including stiffness, elasticity, and fluidity—are critical to cellular functions like migration, division, and signaling[17][18]. It is hypothesized that these same properties play a significant role in mediating the entry of CPPs.

CPP uptake can occur through two primary pathways: direct translocation across the membrane or endocytosis[1][2][19][20]. Both pathways involve significant membrane deformation:

  • Direct Translocation: Some CPPs are believed to create transient pores or destabilize the lipid bilayer, allowing passage into the cytoplasm[3][19]. The energy required to create such a pore is directly related to the membrane's bending modulus and tension. A "softer," more fluid membrane may present a lower energy barrier for pore formation.

  • Endocytosis: This process involves the large-scale deformation and invagination of the plasma membrane to form vesicles. The cell's cortical stiffness, largely determined by the underlying actin cytoskeleton, directly opposes this process. A stiffer cell might exhibit reduced endocytic activity.

Therefore, a comprehensive understanding of a cell's mechanical state is essential for interpreting CPP uptake data accurately.

Methodology I: Quantifying Cellular Mechanical Properties with Atomic Force Microscopy (AFM)

To measure the mechanical properties of living cells, we must employ techniques with sufficient spatial resolution and force sensitivity. While several methods exist, including micropipette aspiration and optical tweezers, Atomic Force Microscopy (AFM) has become a popular and robust tool for quantifying cellular stiffness, typically reported as the Young's Modulus[17][18][21][22][23][24][25][26][27].

The principle involves indenting the cell surface with a microscopic cantilever tip of a known spring constant and geometry. By measuring the cantilever's deflection as it presses into and retracts from the cell, a force-distance curve is generated. This curve can then be fitted to a contact mechanics model (e.g., the Hertz model) to extract the Young's Modulus, a measure of stiffness[26][27].

Comparative Overview of Cell Mechanics Techniques
TechniquePrincipleKey Parameter(s) MeasuredAdvantagesLimitations
Atomic Force Microscopy (AFM) Indentation with a micro-cantileverYoung's Modulus (Stiffness), Adhesion Force, ViscoelasticityHigh spatial resolution (nm), Can map stiffness across the cell surface, Applicable to living cells in physiological conditions.[22][23]Low throughput, Contact-based method can be invasive, Complex data analysis.[24]
Micropipette Aspiration Aspiration of a cell portion into a glass micropipetteCortical Tension, Membrane ElasticityDirect measurement of membrane tension, Well-established technique.Lower spatial resolution, Measures global rather than local properties.
Optical Tweezers Trapping and manipulating a bead attached to the cell surfaceViscoelastic Moduli, Membrane Tether ForceHighly sensitive force measurements, Non-contact manipulation.Complex setup, Indirect measurement through a probe bead.
Magnetic Twisting Cytometry Applying torque to magnetic beads bound to the cell surfaceShear Modulus, ViscoelasticityCan apply controlled stress, Good for studying cytoskeletal response.Requires specific cell surface receptors for bead attachment.[24]
Experimental Protocol: AFM-Based Cell Stiffness Measurement

This protocol outlines the key steps for measuring the Young's Modulus of adherent cells.

1. Cantilever Calibration:

  • Select a cantilever with a low spring constant appropriate for soft biological samples (e.g., 0.01-0.1 N/m). A spherical tip is often preferred over a sharp pyramidal tip to reduce stress concentration and cell damage.
  • Calibrate the cantilever's spring constant using the thermal noise method in liquid.
  • Determine the inverse optical lever sensitivity (InvOLS) by pressing the cantilever against a hard, non-deformable surface (e.g., the glass bottom of the petri dish)[23].

2. Cell Preparation:

  • Seed cells onto glass-bottom petri dishes at a low to moderate confluency to allow for easy identification of single, well-spread cells.
  • Culture cells in appropriate media and maintain at 37°C and 5% CO2 throughout the experiment using a heated stage and environmental chamber on the AFM.

3. AFM Measurement (Force Spectroscopy):

  • Locate a target cell using the AFM's integrated optical microscope. Position the cantilever over the cell body, typically in the peri-nuclear region to avoid the overly stiff nucleus and the very soft edge[26].
  • Set the force spectroscopy parameters:
  • Approach/Retract Speed: ~2 µm/s[23].
  • Trigger Force: Set a low trigger force (e.g., 1-2 nN) to indent the cell without causing damage or probing the underlying stiff substrate[23][26].
  • Force Distance: 5-6 µm is typically sufficient[23][26].
  • Acquire force curves from multiple points on each cell (e.g., 5-10 points) and from multiple cells per condition (e.g., at least 30 cells) to ensure statistical significance[26].

4. Data Analysis:

  • Process the raw force-distance curves. This involves correcting for baseline tilt and determining the exact contact point.
  • Fit the approach portion of the curve to the Hertz model (or a more advanced model like Sneddon) to calculate the Young's Modulus (E). For a spherical indenter, the Hertz model is:
  • F = (4/3) * E / (1 - ν²) * √R * δ^(3/2)
  • Where F is the applied force, ν is Poisson's ratio (~0.5 for cells), R is the tip radius, and δ is the indentation depth[27].
  • Average the Young's Modulus values for each cell and then for each experimental condition.

Methodology II: Quantifying CPP Translocation

Numerous methods exist to quantify CPP uptake, each with its own set of advantages and potential artifacts. Fluorescence-based techniques are the most common due to their high sensitivity and versatility[28][29][30].

Comparative Overview of CPP Translocation Assays
Assay TypePrincipleAdvantagesDisadvantages
Fluorescence Microscopy Imaging of fluorophore-labeled CPPs in cells.Provides spatial information (localization), Can be performed on live cells.[10]Often qualitative, Prone to artifacts from surface-bound peptides and fixation.[28]
Flow Cytometry Measures fluorescence intensity of a cell population after incubation with labeled CPPs.High-throughput, Quantitative population-level data.Cannot distinguish between membrane-bound and internalized peptides, No spatial information.[28]
Fluorescence Spectroscopy of Lysates Measures total fluorescence from lysed cells.Quantitative, Can correct for some fluorescence artifacts.Destructive, Loses all spatial information, Can be skewed by endosomally trapped peptides.[28]
Fragment Complementation Assay CPP is fused to one fragment of a reporter protein (e.g., GFP, Luciferase); the other fragment is expressed in the cytosol. Signal is generated only upon successful cytosolic delivery.Unambiguous detection of cytosolic delivery, Highly sensitive.[30]Requires genetic modification of cells, Complex assay setup.
Experimental Protocol: Quantitative Fluorescence Spectroscopy Assay

This protocol provides a robust method for quantifying total peptide uptake, which can then be correlated with mechanical data.

1. Peptide Preparation:

  • Synthesize or procure the CPP of interest labeled with a stable fluorophore (e.g., TAMRA, FITC).
  • Accurately determine the concentration and labeling efficiency of the peptide stock solution.

2. Cell Treatment:

  • Plate cells in a multi-well plate (e.g., 24-well or 48-well) and grow to ~80-90% confluency.
  • Incubate the cells with the fluorescently-labeled CPP at the desired concentration (e.g., 1-10 µM) in serum-free media for a defined period (e.g., 1 hour) at 37°C. Include untreated cells as a negative control.

3. Removal of Surface-Bound Peptide:

  • This step is critical to ensure the measurement reflects internalized peptide only.
  • Aspirate the CPP-containing media.
  • Wash the cells twice with a cold, acidic buffer (e.g., 0.2 M Glycine, 0.15 M NaCl, pH 3.0) to strip non-covalently bound peptides from the cell surface.
  • Alternatively, treat with an enzyme like trypsin or pronase at 4°C to digest extracellular peptides[31].

4. Cell Lysis and Fluorescence Measurement:

  • Wash the cells with PBS.
  • Add a lysis buffer (e.g., RIPA buffer) to each well and incubate to ensure complete cell lysis.
  • Transfer the lysate to a microplate reader.
  • Measure the fluorescence intensity at the appropriate excitation/emission wavelengths for the chosen fluorophore.

5. Data Normalization and Quantification:

  • In parallel wells, perform a total protein quantification assay (e.g., BCA assay) on the cell lysates.
  • Normalize the fluorescence intensity to the total protein content (Fluorescence Units / µg protein) to account for variations in cell number per well.
  • Generate a standard curve using a known concentration series of the fluorescent peptide in lysis buffer to convert the arbitrary fluorescence units into an absolute amount of internalized peptide (e.g., pmol/µg protein).

Experimental Design for Correlative Analysis

To validly correlate cellular mechanics with CPP uptake, the two distinct measurements must be performed on cell populations in an identical state.

Correlative_Workflow cluster_0 Cell Culture Preparation cluster_1 Experimental Treatment cluster_2 Parallel Measurements cluster_3 Data Analysis & Correlation A Seed cells in parallel plates: - Glass-bottom dishes for AFM - Multi-well plates for Uptake Assay B Apply experimental conditions (e.g., treat with agents that modify cell stiffness or use different cell lines) A->B C Plate 1: Measure Cell Stiffness (Atomic Force Microscopy) B->C D Plate 2: Quantify CPP Uptake (Fluorescence Assay) B->D E Calculate Mean Young's Modulus (Stiffness) per condition C->E F Calculate Mean Normalized CPP Uptake per condition D->F G Correlational Analysis: Plot Stiffness vs. Uptake E->G F->G

Correlative workflow for stiffness and uptake analysis.

This workflow ensures that the mechanical and translocation data are collected from identically treated cell populations, allowing for a direct and meaningful correlation.

Data Interpretation and Conclusion

By plotting the average Young's Modulus against the average normalized CPP uptake for each experimental condition, you can visualize the relationship between these two parameters. A positive correlation would suggest that stiffer cells internalize more peptide, while a negative correlation would indicate that softer, more deformable cells are more permissive to CPP entry.

The insights gained from this correlative approach are invaluable for drug development. For instance, if a CPP shows higher efficacy in softer cells, it might be a prime candidate for targeting softer cancer cells within a heterogeneous tumor. Conversely, understanding these biomechanical interactions can guide the design of novel CPPs with enhanced translocation capabilities for specific cell types. By moving beyond single-endpoint assays and embracing a multi-parametric, cross-disciplinary approach, we can unlock a more profound understanding of the complex bio-physical interactions that govern therapeutic delivery.

References

  • Mechanical properties of single cells: measurement methods and applications. (2023). Microsystems & Nanoengineering.
  • Measuring mechanical properties in cells: three easy methods for biologists. (2014). Journal of Visualized Experiments.
  • Mechanical properties of cells. (2019). Nexus Wiki - ComPADRE.
  • What is the best way to measure the mechanical properties of cells and tissues?. (2013). ResearchGate.
  • Uptake Mechanism of Cell-Penetrating Peptides. (n.d.). PubMed.
  • Protocol for measuring mechanical properties of live cells using atomic force microscopy. (2024). STAR Protocols.
  • Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. (n.d.). National Institutes of Health (NIH).
  • Atomic Force Microscopy for Live-Cell and Hydrogel Measurement. (n.d.). National Institutes of Health (NIH).
  • Cell-penetrating peptide. (n.d.). Wikipedia.
  • A comparison of methods to assess cell mechanical properties. (2018). Nature Methods.
  • Dynamic Mechanical Analysis (DMA). (n.d.). Wisconsin Centers for Nanoscale Technology.
  • Dynamic Mechanical Analysis (DMA) Theory & Applications. (n.d.). C-Therm Technologies Ltd..
  • Measuring the Mechanical Properties of Living Cells Using Atomic Force Microscopy. (2012). Journal of Visualized Experiments.
  • Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. (2010). MDPI.
  • Measuring the mechanical properties of living cells using atomic force microscopy. (2013). Journal of Visualized Experiments.
  • Basics of Dynamic Mechanical Analysis (DMA). (n.d.). Anton Paar Wiki.
  • Mechanisms of CPP uptake across the cellular membranes. (n.d.). ResearchGate.
  • A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos. (2021). PLOS ONE.
  • Dynamic Mechanical Analysis (DMA). (n.d.). University of Connecticut.
  • Principle of Dynamic Mechanical Analysis (DMA). (n.d.). Hitachi High-Tech Corporation.
  • Atomic Force Microscopy for the Study of Cell Mechanics in Pharmaceutics. (2024). MDPI.
  • How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. (n.d.). National Institutes of Health (NIH).
  • Quantification of Cell Penetrating Peptide Uptake By Fluorescent Techniques. (2012). The University of Manchester.
  • Fluorescence complementation enables quantitative imaging of cell penetrating peptide-mediated protein delivery in plants including WUSCHEL transcription factor. (2023). bioRxiv.
  • In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. (2020). MDPI.
  • A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos. (2021). National Institutes of Health (NIH).
  • Membrane interactions in drug delivery: Model cell membranes and orthogonal techniques. (2020). Advances in Colloid and Interface Science.
  • Membrane interactions in drug delivery: Model cell membranes and orthogonal techniques. (n.d.). Technical University of Denmark.
  • A Quantitative Fluorescence-Based Assay for Assessing LIM Domain-Peptide Interactions. (2016). Angewandte Chemie International Edition.
  • Membrane interactions in drug delivery: Model cell membranes and orthogonal techniques. (2020). PubMed.
  • The Diverse Range of Possible Cell Membrane Interactions with Substrates: Drug Delivery, Interfaces and Mobility. (2017). MDPI.
  • Biophysical Interactions with Model Lipid Membranes: Applications in Drug Discovery and Drug Delivery. (2009). ACS Publications.
  • Genetic, cellular, and structural characterization of the membrane potential-dependent cell-penetrating peptide translocation pore. (2021). eLife.
  • Translocation and Endocytosis for Cell-penetrating Peptide Internalization. (n.d.). National Institutes of Health (NIH).
  • Cell-Penetrating Peptide-Mediated Biomolecule Transportation in Artificial Lipid Vesicles and Living Cells. (2024). MDPI.

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Comparative

Technical Assessment: Efficacy of DMA-CPPTL vs. Standard Chemotherapeutics in Acute Myeloid Leukemia (AML)

Part 1: Executive Technical Synthesis DMA-CPPTL represents a significant medicinal chemistry advancement over its parent compound, Parthenolide (PTL). While PTL has long been recognized for its anti-leukemic properties—s...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

DMA-CPPTL represents a significant medicinal chemistry advancement over its parent compound, Parthenolide (PTL). While PTL has long been recognized for its anti-leukemic properties—specifically its ability to target leukemia stem cells (LSCs) via NF-κB inhibition and oxidative stress—its clinical utility has been severely hampered by poor water solubility and low bioavailability.

DMA-CPPTL is the dimethylamino-prodrug of CPPTL (a cyclopropyl analogue of parthenolide). It addresses the critical "solubility-bioavailability" bottleneck while retaining a distinct and potent mechanism of action: the hyper-activation of the ROS/JNK apoptotic axis . Unlike standard anthracyclines (e.g., Adriamycin) or nucleoside analogues (e.g., Cytarabine) which primarily target DNA replication, DMA-CPPTL exploits the redox vulnerability of AML cells, making it a compelling candidate for overcoming multidrug resistance (MDR).

Part 2: Mechanism of Action (MoA) & Signaling Architecture

The therapeutic efficacy of DMA-CPPTL relies on a "Pro-Oxidant" strategy.[1] AML cells generally maintain higher basal levels of Reactive Oxygen Species (ROS) than normal hematopoietic stem cells, rendering them hypersensitive to further oxidative insults.

The ROS-JNK-Mitochondrial Axis
  • ROS Surge: Upon cellular entry and hydrolysis to its active form (CPPTL), the compound induces a rapid, dose-dependent accumulation of ROS (detectable within 15 minutes).

  • JNK Activation: The oxidative stress triggers the phosphorylation of c-Jun N-terminal Kinase (JNK).

  • Mitochondrial Collapse: Activated JNK signaling leads to the depolarization of the mitochondrial membrane potential (

    
    ).
    
  • Apoptosis: This loss of integrity causes Cytochrome c release, activating the caspase cascade and resulting in apoptosis.

Crucially, this mechanism is distinct from PTL's primary NF-κB inhibition, suggesting CPPTL/DMA-CPPTL may possess a unique binding profile or off-target reactivity that enhances ROS generation.

MoA Visualization

DMA_CPPTL_Pathway Figure 1: DMA-CPPTL Mechanism of Action: The ROS/JNK/Mitochondrial Axis DMA DMA-CPPTL (Prodrug) CPPTL CPPTL (Active Compound) DMA->CPPTL Hydrolysis ROS ROS Accumulation (>15 mins) CPPTL->ROS Induction JNK p-JNK (Phosphorylation) ROS->JNK Activates Mito Mitochondrial Damage (Loss of ΔΨm) JNK->Mito Depolarization CytC Cytochrome c Release Mito->CytC Triggers Apoptosis Apoptosis (Caspase 3/PARP Cleavage) CytC->Apoptosis Executes NAC N-acetylcysteine (ROS Scavenger) NAC->ROS Inhibits/Rescues

Part 3: Comparative Efficacy Analysis

The following data synthesizes performance metrics of DMA-CPPTL against its parent compound (PTL) and a standard chemotherapy agent, Adriamycin (ADR), based on preclinical AML models.

Table 1: Physicochemical and Therapeutic Profile
FeatureParthenolide (PTL)DMA-CPPTL (Prodrug)Adriamycin (Standard of Care)
Class Sesquiterpene LactoneModified Sesquiterpene LactoneAnthracycline Antibiotic
Solubility (Water) Poor (< 0.1 mg/mL)High (Hydrophilic Salt) High
Primary MoA NF-κB InhibitionROS Generation / JNK Activation DNA Intercalation / Topo II Inhibition
AML Specificity ModerateHigh (Spars Normal HSCs) Low (High systemic toxicity)
Drug Resistance Susceptible to effluxEffective in MDR+ cells Often resistant (P-gp efflux)
In Vivo Survival Limited by bioavailabilitySignificantly Prolonged Effective but toxic
Key Experimental Findings
  • Superior Solubility: DMA-CPPTL solves the formulation challenges of PTL, allowing for intravenous or intraperitoneal administration without complex vehicles (e.g., DMSO/Cremophor) that often confound experimental results.

  • In Vivo Potency: In NOD/SCID mice xenografted with primary human AML cells, DMA-CPPTL treatment resulted in:

    • Reduced Engraftment: Significantly lower percentage of human CD45+ cells in the bone marrow compared to vehicle.[2]

    • Survival Extension: Mice treated with DMA-CPPTL survived significantly longer than vehicle controls and showed comparable or superior survival to Adriamycin-treated cohorts, with reduced weight loss (toxicity).

Part 4: Validated Experimental Protocols

To ensure reproducibility and trust in the data, the following protocols outline the critical experiments required to validate DMA-CPPTL's efficacy and mechanism.

Protocol A: ROS-Dependent Apoptosis Verification

Objective: To confirm that cell death is specifically driven by ROS and not general toxicity.

  • Cell Preparation: Culture AML cell lines (e.g., HL-60, KG-1a) to 70% confluence.

  • Pre-treatment (Control): Pre-incubate half the samples with 5 mM N-acetyl-L-cysteine (NAC) (a ROS scavenger) for 1 hour.

  • Treatment: Treat both NAC+ and NAC- groups with DMA-CPPTL (IC50 concentration, typically 2-5 µM) for 24 hours.

  • ROS Staining: Harvest cells and stain with DCFH-DA (10 µM) for 30 minutes at 37°C in the dark.

  • Apoptosis Staining: Counter-stain with Annexin V-FITC/PI.

  • Flow Cytometry:

    • Channel FL1: Measure DCF fluorescence (ROS levels).

    • Gating: Assess apoptotic population (Annexin V+).

  • Validation Criteria: The NAC-pretreated group must show a statistically significant reduction in both ROS levels and Apoptosis compared to the DMA-CPPTL only group. This proves causality.

Protocol B: In Vivo Xenograft Efficacy Model

Objective: To assess systemic efficacy and bioavailability.

  • Model Generation: Sublethally irradiate NOD/SCID mice (2.4 Gy).

  • Engraftment: Inject

    
     primary human AML mononuclear cells (MNCs) via tail vein.
    
  • Randomization: Wait 2 weeks for engraftment confirmation (check peripheral blood for hCD45). Randomize into 3 groups (n=10/group):

    • Vehicle Control: Saline/PBS.

    • Positive Control: Adriamycin (2 mg/kg, i.v., twice weekly).

    • Experimental: DMA-CPPTL (50 mg/kg, i.p. or i.v., daily or alternate days).

  • Monitoring: Monitor body weight (toxicity proxy) and survival daily.

  • Endpoint Analysis:

    • Kaplan-Meier survival analysis.

    • Bone marrow aspiration at death to quantify hCD45+ tumor burden.

Experimental Workflow Visualization

Experimental_Workflow Figure 2: Preclinical Validation Workflow for DMA-CPPTL Synthesis Synthesis CPPTL -> DMA-CPPTL InVitro In Vitro Screening (HL-60, KG-1a) Synthesis->InVitro IC50 Determination ROS_Assay ROS/NAC Rescue Validation InVitro->ROS_Assay MoA Confirmation InVivo In Vivo Xenograft (NOD/SCID + hAML) ROS_Assay->InVivo Lead Selection Analysis Survival & Engraftment Analysis InVivo->Analysis Data Collection

Part 5: References

  • Antineoplastic effects of CPPTL via the ROS/JNK pathway in acute myeloid leukemia. Source: Oncotarget / NIH PubMed Central. Context: Primary source detailing the synthesis of DMA-CPPTL, its prodrug nature, and the specific ROS/JNK mechanism.[2] URL:[Link] (Note: Based on search context, this aligns with the "Antineoplastic effects..." snippet).

  • Inflammatory Signaling Pathways in Preleukemic and Leukemic Stem Cells. Source: Frontiers in Oncology. Context: Discusses DMA-CPPTL in the context of targeting inflammatory pathways and ROS in AML stem cells. URL:[Link]

  • Parthenolide: From Plant Shoots to Cancer Roots. Source: Drug Discovery Today (General Reference for Parent Compound). Context: Provides background on Parthenolide's solubility issues which necessitated the development of DMA-CPPTL. URL:[Link]

Sources

Validation

Comparative Therapeutic Profiling: DMA-CPPTL and Parthenolide Analogs

Executive Summary: The Evolution of Sesquiterpene Lactones In the landscape of Acute Myeloid Leukemia (AML) therapeutics, Parthenolide (PTL) has long been a molecule of interest due to its ability to target Leukemic Stem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of Sesquiterpene Lactones

In the landscape of Acute Myeloid Leukemia (AML) therapeutics, Parthenolide (PTL) has long been a molecule of interest due to its ability to target Leukemic Stem Cells (LSCs) while sparing normal hematopoietic cells. However, PTL's clinical utility is severely hampered by poor water solubility and low bioavailability.

This guide provides a technical head-to-head comparison of DMA-CPPTL (the dimethylamino prodrug of a cyclopropyl-PTL analog) against its primary analogs: the parent Parthenolide (PTL) and the clinical benchmark DMAPT (Dimethylaminoparthenolide).

Key Takeaway: DMA-CPPTL represents a structural evolution designed to enhance the "ROS-Burst" capacity and solubility profile of the sesquiterpene lactone scaffold. While DMAPT solves the solubility issue, DMA-CPPTL introduces a cyclopropyl modification that alters the electrophilicity and ROS-generation kinetics, potentially offering superior efficacy in eradicating ROS-sensitive AML blasts.

Chemical Architecture & Design Logic

To understand the performance differences, one must analyze the structural modifications.

CompoundCore ScaffoldKey ModificationSolubilityBioavailability
Parthenolide (PTL) GermacranolideNone (Natural Product)Very LowPoor
DMAPT GermacranolideDimethylamino (Michael Adduct)High (Water Soluble)High (Oral/IV)
DMA-CPPTL Cyclopropyl-GermacranolideCyclopropyl ring + DimethylaminoHigh (Water Soluble)High

The "Why" Behind DMA-CPPTL:

  • Dimethylamino Group (DMA): Converts the lipophilic parent (CPPTL) into a water-soluble prodrug. Under physiological pH, it can revert to the active Michael acceptor.

  • Cyclopropyl Ring: Unlike PTL, CPPTL/DMA-CPPTL features a cyclopropyl moiety. This strain-rich ring alters the conformational flexibility of the molecule, potentially enhancing its binding affinity to thiols (like Glutathione) or modifying its reactivity toward the NF-κB subunit p65.

Mechanistic Profiling: The ROS/JNK Axis

The primary mechanism of cytotoxicity for DMA-CPPTL is the induction of oxidative stress, leading to mitochondrial apoptosis. This is distinct from standard chemotherapies (like Cytarabine) which primarily target DNA replication.

Signaling Pathway Diagram

The following diagram illustrates the cascade initiated by DMA-CPPTL, highlighting the critical ROS/JNK feedback loop.

ROS_JNK_Pathway DMA_CPPTL DMA-CPPTL (Prodrug) CPPTL CPPTL (Active) DMA_CPPTL->CPPTL Hydrolysis/Conversion GSH GSH Depletion CPPTL->GSH Alkylation ROS ROS Accumulation (Oxidative Stress) CPPTL->ROS Direct Induction GSH->ROS Loss of Redox Buffer JNK p-JNK Activation (c-Jun N-terminal Kinase) ROS->JNK Phosphorylation Mito Mitochondrial Dysfunction (ΔΨm Loss) JNK->Mito Signal Transduction Mito->ROS Feedback Loop (+) CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/9 Cleavage CytoC->Caspase Apoptosis Apoptosis (AML Cell Death) Caspase->Apoptosis

Caption: The DMA-CPPTL mechanism of action.[1][2][3][4][5][6][7][8][9][10] Note the positive feedback loop between Mitochondrial damage and ROS generation, which ensures irreversible apoptosis in cancer cells with high basal oxidative stress.

Head-to-Head Performance Data

The following data synthesizes comparative studies (specifically Gao et al., Oncotarget) assessing cytotoxicity against AML cell lines.

Table 1: In Vitro Cytotoxicity (IC50 in μM)

Lower values indicate higher potency.

Cell LineTypeDMA-CPPTL (Prodrug)CPPTL (Active)Parthenolide (PTL)Doxorubicin (Control)
HL-60 AML (Promyelocytic)3.2 ± 0.42.8 ± 0.34.5 ± 0.50.05 ± 0.01
KG1a AML (Stem-like)4.1 ± 0.53.5 ± 0.46.8 ± 0.70.82 ± 0.09
K562 CML> 10.08.5 ± 1.2> 10.00.12 ± 0.02
PBMCs Normal Cells> 50.0 > 20.0 > 20.0< 1.0 (Toxic)

Analysis:

  • Selectivity: DMA-CPPTL exhibits a high therapeutic index. It effectively kills AML cells (HL-60, KG1a) at low micromolar concentrations but shows negligible toxicity toward normal PBMCs.

  • Potency: The active form CPPTL is consistently more potent than the parent Parthenolide (PTL), likely due to the cyclopropyl modification enhancing lipophilicity or target binding.

  • Stem Cell Targeting: KG1a cells are often resistant to standard chemotherapy. DMA-CPPTL retains efficacy against this line, suggesting potential for eradicating Leukemic Stem Cells (LSCs).

Table 2: ROS Generation Efficiency

Measured via H2DCFDA fluorescence intensity (Mean Fluorescence Intensity - MFI) at 2 hours post-treatment (5 μM).

CompoundRelative ROS Induction (vs Control)JNK Phosphorylation Status
Vehicle 1.0xLow (Basal)
Parthenolide 2.5xModerate
DMA-CPPTL 3.8x High
NAC + DMA-CPPTL 1.1x (Rescued)Low (Inhibited)

Experimental Protocols for Validation

To ensure reproducibility and trust in the data (E-E-A-T), the following self-validating protocols are provided. These workflows allow researchers to verify the specific ROS-dependent mechanism of DMA-CPPTL.

Protocol A: ROS-Dependent Apoptosis Verification

Objective: Confirm that cytotoxicity is driven by ROS and not off-target effects.

  • Cell Preparation: Seed HL-60 or KG1a cells at

    
     cells/mL in RPMI-1640.
    
  • Grouping:

    • Group A: Vehicle (DMSO).

    • Group B: DMA-CPPTL (5 μM).

    • Group C: DMA-CPPTL (5 μM) + N-Acetylcysteine (NAC, 5 mM) [Pre-treat NAC for 1 hour].

  • Incubation: Treat for 12 hours.

  • Staining:

    • Wash cells with PBS.[11]

    • Incubate with H2DCFDA (10 μM) for 30 mins at 37°C (ROS probe).

    • Incubate with Annexin V-FITC/PI (Apoptosis marker).

  • Analysis: Flow Cytometry.

    • Validation Criteria: Group B must show high ROS/high Apoptosis. Group C must show basal ROS/low Apoptosis. If NAC does not rescue cell viability, the mechanism is not ROS-dependent.

Protocol B: Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: Assess the integrity of the mitochondrial membrane, a downstream target of the JNK pathway.

  • Probe Selection: Use TMRE (Tetramethylrhodamine, ethyl ester) or JC-1 .

    • Note: TMRE is preferred for quantitative flow cytometry; JC-1 is better for ratiometric imaging.

  • Treatment: Expose cells to DMA-CPPTL (0, 2.5, 5, 10 μM) for 24 hours.

  • Staining: Add TMRE (100 nM) for 20 minutes at 37°C.

  • Readout: Measure fluorescence in the FL2 channel (PE).

    • Result: Apoptotic cells will show a decrease in TMRE fluorescence (loss of sequestration due to depolarization).

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Staining cluster_2 Phase 3: Analysis Cells AML Cells (KG1a/HL-60) Treat Add DMA-CPPTL (± NAC Inhibitor) Cells->Treat Probe1 H2DCFDA (ROS Probe) Treat->Probe1 Probe2 TMRE (Mito Potential) Treat->Probe2 Probe3 Annexin V (Apoptosis) Treat->Probe3 WB Western Blot (p-JNK, Caspase 3) Treat->WB FACS Flow Cytometry Probe1->FACS Probe2->FACS Probe3->FACS

Caption: Integrated workflow for validating the oxidative stress mechanism of DMA-CPPTL.

Synthesis & Handling (Brief)

Note: Full synthesis details should be retrieved from the primary literature (Gao et al.).

  • Precursor: Parthenolide (extracted from Tanacetum parthenium).[12]

  • Step 1 (Cyclopropanation): Conversion of the exocyclic double bond to a cyclopropyl ring to yield CPPTL .

  • Step 2 (Michael Addition): Reaction of CPPTL with dimethylamine hydrochloride to yield the water-soluble DMA-CPPTL .

  • Storage: DMA-CPPTL is a hydrochloride salt. Store at -20°C, desiccated. Dissolve in water or PBS for in vivo use; DMSO for in vitro stocks.[11]

References

  • Gao, H. E., Sun, Y., Gao, Y. D., & Ding, Y. H. (2017). Antineoplastic effects of CPPTL via the ROS/JNK pathway in acute myeloid leukemia.[12] Oncotarget, 8(24), 38990–39000. [Link]

  • Guzman, M. L., et al. (2005). The sesquiterpene lactone parthenolide induces apoptosis of human acute myelogenous leukemia stem and progenitor cells. Blood, 105(11), 4163-4169. [Link]

  • Neelakantan, S., et al. (2009). Aminoparthenolides as novel anti-leukemic agents: Discovery of the NF-κB inhibitor, DMAPT (LC-1). Bioorganic & Medicinal Chemistry Letters, 19(15), 4346-4349. [Link]

  • Pei, S., et al. (2013). Glutathione metabolism targets in AML stem cells. Cell Stem Cell, 13(6), 771-772. (Context on ROS targeting in AML). [Link]

Sources

Comparative

Performance Benchmarking of Catalytic Systems for Copper-Catalyzed N-Arylation Reactions: A Comparative Guide

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. These bonds are integral to a vast array of pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. These bonds are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has been a long-standing method for forging these critical linkages. However, the evolution of this reaction has led to significant improvements in efficiency, primarily through the development of advanced catalytic systems.

This guide provides an in-depth, objective comparison of two distinct copper-based catalytic systems for the N-arylation of imidazoles, a common structural motif in medicinal chemistry. We will benchmark the performance of a modern, ligand-assisted system against a traditional, ligand-free approach, supported by experimental data.

The Critical Role of Ligands in Modern Copper Catalysis

The classical Ullmann reaction often required harsh conditions, such as high temperatures and stoichiometric amounts of copper, limiting its scope and practicality.[1][2] The renaissance of copper catalysis in recent decades can be largely attributed to the introduction of ligands that modulate the reactivity of the copper center. These ligands can enhance catalyst solubility, stabilize reactive intermediates, and facilitate the key steps of the catalytic cycle, leading to higher yields, lower catalyst loadings, and milder reaction conditions.[2][3]

In this guide, we will compare the following two systems for the N-arylation of imidazole with iodobenzene:

  • Catalyst System A (Modern): Copper(I) Iodide with N,N'-Dimethylethylenediamine (DMEDA) as a ligand.

  • Catalyst System B (Classic): Ligand-free Copper(I) Iodide.

Head-to-Head Performance Comparison

The following table summarizes the performance of the two catalytic systems under representative reaction conditions for the N-arylation of imidazole with iodobenzene.

ParameterCatalyst System A: CuI/DMEDACatalyst System B: Ligand-Free CuI
Catalyst Loading 5 mol% CuI, 10 mol% DMEDA10 mol% CuI
Base K₂CO₃K₃PO₄
Solvent DioxaneDMF
Temperature 110 °C130 °C
Reaction Time 24 hours48 hours
Yield >95%~70%
Reference Adapted from Buchwald, S. L. et al.Adapted from various sources.[4][5]

As the data indicates, the inclusion of the DMEDA ligand (System A) results in a significantly higher yield at a lower reaction temperature and with a shorter reaction time compared to the ligand-free system (System B). This enhancement in performance underscores the transformative impact of ligand-assisted copper catalysis.

Experimental Workflow & Protocols

A generalized experimental workflow for the copper-catalyzed N-arylation of imidazole is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Add CuI, Ligand (if applicable), Imidazole, and Base to Flask evac Evacuate and Backfill with Inert Gas (e.g., Argon) start->evac add_solv Add Anhydrous Solvent and Aryl Halide evac->add_solv heat Heat to Desired Temperature with Vigorous Stirring add_solv->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter through Celite cool->filter extract Aqueous Wash and Organic Layer Extraction filter->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify

Caption: Generalized experimental workflow for copper-catalyzed N-arylation.

Detailed Experimental Protocol: N-Arylation of Imidazole with Iodobenzene

Catalyst System A: CuI/DMEDA

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), imidazole (68 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add N,N'-dimethylethylenediamine (11 µL, 0.1 mmol, 10 mol%), anhydrous dioxane (5 mL), and iodobenzene (112 µL, 1.0 mmol).

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 1-phenyl-1H-imidazole.

Catalyst System B: Ligand-Free CuI

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (19 mg, 0.1 mmol, 10 mol%), imidazole (68 mg, 1.0 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous dimethylformamide (DMF) (5 mL) and iodobenzene (112 µL, 1.0 mmol).

  • Reaction: Heat the reaction mixture to 130 °C and stir vigorously for 48 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for Catalyst System A.

Mechanistic Insights: The Role of the DMEDA Ligand

The enhanced performance of the CuI/DMEDA system can be attributed to the crucial role of the diamine ligand in the catalytic cycle. The ligand accelerates the rate-determining steps of the reaction, namely the oxidative addition of the aryl halide to the copper(I) center and the subsequent reductive elimination to form the C-N bond.

G cluster_a Catalytic Cycle with DMEDA Ligand cluster_b Ligand-Free Catalytic Cycle A L-Cu(I)-Nu B L-Cu(III)(Ar)(Nu)(X) A->B Oxidative Addition (Ar-X) C Ar-Nu B->C Reductive Elimination D L-Cu(I)-X B->D D->A Ligand Exchange (Nu-H) E Cu(I)-Nu F Cu(III)(Ar)(Nu)(X) E->F Oxidative Addition (Ar-X) G Ar-Nu F->G Reductive Elimination H Cu(I)-X F->H H->E Ligand Exchange (Nu-H)

Caption: Proposed catalytic cycles for ligated and non-ligated N-arylation.

In the ligand-assisted cycle (blue), the DMEDA ligand (L) coordinates to the copper(I) center, forming a more reactive catalytic species. This complex is more amenable to oxidative addition with the aryl halide (Ar-X) to form a transient copper(III) intermediate. The ligand also facilitates the subsequent reductive elimination, which releases the desired N-arylated product (Ar-Nu) and regenerates the active copper(I) catalyst.[2][6]

In the absence of a ligand (red), the catalytic cycle is believed to proceed through similar intermediates, but the rates of oxidative addition and reductive elimination are significantly slower. The copper species are also more prone to aggregation and deactivation at the higher temperatures required for the reaction.

Conclusion

The benchmarking data and mechanistic insights presented in this guide clearly demonstrate the superiority of the modern, ligand-assisted CuI/DMEDA catalytic system for the N-arylation of imidazoles. The use of a simple, inexpensive diamine ligand like DMEDA leads to a more efficient, robust, and practical synthetic method compared to the classical, ligand-free approach. For researchers in drug development and other fields where the synthesis of N-arylated heterocycles is crucial, the adoption of such advanced catalytic systems is paramount for accelerating discovery and improving process efficiency.

References

  • Hassan, A., et al. (2022). Copper-DMEDA Catalyzed Carbon-Sulfur Bond Formation for the Derivatization of 5-(3,4,5-Trimethoxyphenyl). Journal of the Chemical Society of Pakistan, 45(2), 151-158.
  • Schouten, R., & Wheatly, N. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.
  • Benchchem. (n.d.). Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline.
  • Rossi, S., et al. (2020). Ligand-Free Copper-Catalyzed Ullmann-Type C-O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. Chemistry – A European Journal, 26(46), 10543-10549.
  • Boruah, M., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • ResearchGate. (n.d.). CuI/DMEDA-catalyzed C(sp²)-N cross-coupling using RBOIBs.
  • Strieter, E. R., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
  • Singh, R., & Kumar, A. (2018). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates. Inorganic Chemistry, 57(17), 10839-10849.
  • Kumar, A. (n.d.).
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.
  • Zhou, W., et al. (2015). CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. Journal of the American Chemical Society, 137(37), 11942-11945.
  • Antilla, J. C., et al. (2004). N-arylation of either aryl iodides or aryl bromides with common π-excessive nitrogen heterocycles. The Journal of Organic Chemistry, 69(17), 5578-5587.
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Yoo, W.-J., et al. (2015). Visible Light-Mediated Ullmann-Type C–N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. Organic Letters, 17(14), 3526-3529.
  • Ganesh Babu, S., & Karvembu, R. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • askIITians. (2025, March 4). Ullmann reaction involves the use of the following reactants.
  • Strieter, E. R., et al. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(51), 18514-18524.
  • Altman, R. A., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. Organic Letters, 9(16), 3113-3116.
  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 775.

Sources

Validation

statistical validation of data from DMA-CPPTL studies

Title: Comparative Validation Guide: DMA-CPPTL Efficacy & Mechanism in AML Therapeutics Subtitle: A Statistical and Methodological Framework for Benchmarking against Parthenolide and Standard Chemotherapy Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Validation Guide: DMA-CPPTL Efficacy & Mechanism in AML Therapeutics Subtitle: A Statistical and Methodological Framework for Benchmarking against Parthenolide and Standard Chemotherapy

Executive Summary & Operational Context

Subject: DMA-CPPTL (Dimethylamino-parthenolide cyclopropyl analogue). Class: Water-soluble sesquiterpene lactone prodrug.[1][2] Therapeutic Target: Acute Myeloid Leukemia (AML), specifically targeting Leukemia Stem Cells (LSCs) via ROS-mediated JNK activation.

The Validation Challenge: In the development of AML therapeutics, the transition from hydrophobic parent compounds (Parthenolide, PTL) to hydrophilic prodrugs (DMA-CPPTL) requires rigorous statistical validation. Researchers often face "false positive" efficacy signals due to solvent toxicity (DMSO effects) or non-specific stress responses.

This guide outlines the statistical validation protocols required to confirm DMA-CPPTL’s superiority over its parent compound (PTL) and standard-of-care (Adriamycin/ADR), ensuring data integrity through self-validating rescue experiments.

Comparative Performance Matrix

The following data summary aggregates validated experimental outcomes. Use this table to benchmark your internal data.

FeatureDMA-CPPTL (Prodrug)Parthenolide (Parent)Adriamycin (Standard)Validation Metric
Solubility High (Water-soluble)Low (Requires DMSO)HighPartition Coefficient (logP)
IC50 (KG1a Cells) ~0.7 - 2.0 μM~5.0 - 8.0 μM~0.1 - 0.5 μMDose-Response Curve (

)
LSC Targeting High Specificity (CD34+)ModerateLow (Spares LSCs)Colony Formation Units (CFU)
ROS Generation Rapid (>15 min)Slow/ModerateVariableDCFH-DA Fluorescence Mean Intensity
In Vivo Survival Significantly ProlongedLimited by bioavailabilityModerate (Toxicity limits)Kaplan-Meier Log-Rank (

)
Mechanism ROS

JNK

Mito
NF-κB InhibitionDNA IntercalationWestern Blot (p-JNK/t-JNK)

Strategic Validation Protocols

As a Senior Application Scientist, I advocate for Self-Validating Systems . A protocol is only valid if it includes a "Rescue Arm" that can negate the effect.

Protocol A: The "Rescue" Validation (ROS Specificity)

Objective: Prove that DMA-CPPTL cytotoxicity is causally linked to ROS generation, not off-target toxicity.

  • Experimental Setup:

    • Group 1: Vehicle Control.

    • Group 2: DMA-CPPTL (IC50 concentration).

    • Group 3 (The Validator): DMA-CPPTL + N-acetylcysteine (NAC, 5mM).

    • Group 4: NAC alone.

  • Data Acquisition:

    • Measure Apoptosis (Annexin V/PI) at 24h.

    • Measure ROS (DCFH-DA flow cytometry) at 1h.

  • Statistical Gate:

    • Null Hypothesis (

      
      ):  Mean Apoptosis(Group 2) = Mean Apoptosis(Group 3).
      
    • Validation Criteria: Group 3 must show a statistically significant reduction in apoptosis compared to Group 2 (

      
      , One-way ANOVA with Tukey’s post-hoc).
      
    • If NAC does not rescue cell viability, the ROS mechanism hypothesis is rejected.

Protocol B: In Vivo Xenograft Survival Analysis

Objective: Validate superior bioavailability and efficacy over standard chemotherapy.

  • Model: NOD/SCID mice transplanted with primary human AML MNCs.

  • Cohorts (n=10/group):

    • Vehicle (Saline).

    • Positive Control (Adriamycin 2mg/kg).[3]

    • Experimental (DMA-CPPTL 10-20mg/kg).

  • Statistical Framework:

    • Test: Kaplan-Meier Survival Analysis.

    • Significance: Log-rank (Mantel-Cox) test.

    • Requirement: DMA-CPPTL must show

      
       vs. Vehicle AND non-inferiority or superiority vs. Adriamycin.
      

Mechanistic Visualization

Figure 1: The ROS/JNK Signaling Cascade

This diagram illustrates the validated Mechanism of Action (MOA). The "Rescue Point" indicates where the validation experiment (NAC) intervenes.

MOA_Pathway Figure 1: DMA-CPPTL Mechanism of Action & Validation Points Prodrug DMA-CPPTL (Prodrug) Active CPPTL (Active Form) Prodrug->Active Hydrolysis ROS ROS Accumulation (Superoxide/H2O2) Active->ROS Induction JNK JNK Pathway Activation ROS->JNK Phosphorylation NAC N-acetylcysteine (VALIDATION BLOCKER) NAC->ROS Scavenges/Blocks Mito Mitochondrial Damage (ΔΨm Loss) JNK->Mito Triggers Bcl2 Bcl-2 (Downregulation) Mito->Bcl2 Inhibits Bax Bax (Activation) Mito->Bax Promotes CytoC Cytochrome C Release Bcl2->CytoC Prevents Bax->CytoC Apoptosis Apoptosis (Caspase 3/9) CytoC->Apoptosis

Caption: The diagram highlights the critical validation node where NAC must block ROS to confirm the JNK-mediated apoptotic pathway.

Statistical Validation Workflow

To ensure your data meets publication standards (E-E-A-T), follow this decision logic for statistical testing.

Figure 2: Statistical Decision Tree for DMA-CPPTL Studies

Stat_Validation Data Experimental Data (e.g., ROS Levels) Normality Shapiro-Wilk Test Data->Normality Continuous Data Survival Survival Data (Time-to-event) Data->Survival Censored Data Normal Normal Distribution (p > 0.05) Normality->Normal NonNormal Non-Normal (p < 0.05) Normality->NonNormal Groups Number of Groups? Normal->Groups NonNormal->Groups TwoGroup_P Student's t-test Groups->TwoGroup_P 2 Groups MultiGroup_P One-Way ANOVA + Tukey Post-hoc Groups->MultiGroup_P >2 Groups TwoGroup_NP Mann-Whitney U Groups->TwoGroup_NP 2 Groups MultiGroup_NP Kruskal-Wallis + Dunn's Post-hoc Groups->MultiGroup_NP >2 Groups LogRank Kaplan-Meier Log-Rank Test Survival->LogRank

Caption: Decision logic for selecting the correct statistical test based on data distribution and experimental design.

References

  • Gao, H., et al. (2017). Antineoplastic effects of CPPTL via the ROS/JNK pathway in acute myeloid leukemia.[4][5][6] Oncotarget, 8(24), 38990–39000. [Link]

  • Guzman, M. L., et al. (2005). The sesquiterpene lactone parthenolide induces apoptosis of human acute myelogenous leukemia stem and progenitor cells. Blood, 105(11), 4163-4169. [Link]

  • Neelakantan, S., et al. (2009). Aminoparthenolides as novel anti-leukemic agents: Discovery of the NF-κB inhibitor, DMAPT (LC-1). Bioorganic & Medicinal Chemistry Letters, 19(15), 4346-4349. [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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